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Core Science & Biosynthesis

Foundational

A Technical Guide to Fmoc-2,3-dichloro-D-homophenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of Fmoc-2,3-dichloro-D-homophenylalanine, a specialized amino acid derivative crucial for the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-2,3-dichloro-D-homophenylalanine, a specialized amino acid derivative crucial for the synthesis of advanced peptides. We will explore its fundamental chemical properties, the rationale for its use in peptide-based drug design, and a detailed protocol for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

Fmoc-2,3-dichloro-D-homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is characterized by three key features: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amine, a dichlorinated phenyl ring, and a "homo" backbone, which contains an additional methylene group compared to phenylalanine.

PropertyValueSource
CAS Number 1260616-08-7[1]
Molecular Formula C₂₅H₂₁Cl₂NO₄[1]
Molecular Weight 470.34 g/mol [1]
Exact Mass 469.08476 DaCalculated

The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is critical in high-resolution mass spectrometry for accurate compound identification.

The Rationale for Chlorinated Homophenylalanine Analogs in Peptide Design

The incorporation of unnatural amino acids like Fmoc-2,3-dichloro-D-homophenylalanine into peptides is a powerful strategy to enhance their therapeutic properties.[2] The specific modifications in this compound—the D-configuration, the chloro-substituents, and the extended backbone—are deliberately chosen to overcome key challenges in peptide drug development.

  • Enhanced Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of a D-amino acid at a specific position can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability.[3]

  • Modulated Receptor Binding and Potency: The addition of halogen atoms, such as chlorine, to the phenyl ring can significantly alter the electronic and steric properties of the amino acid side chain.[3] This can lead to enhanced binding affinity and selectivity for the target receptor, ultimately improving the peptide's potency. The dichlorination pattern, in this case at the 2 and 3 positions, provides a specific conformational constraint that can be explored for optimizing peptide-receptor interactions.

  • Conformational Control: The "homo" designation indicates an extended amino acid backbone. This subtle change can influence the peptide's secondary structure, such as its ability to form helices or sheets. By strategically placing homophenylalanine derivatives, researchers can fine-tune the peptide's conformation to achieve the desired biological activity.

The Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is a base-labile protecting group for the α-amine of an amino acid.[4] It is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Adduct Piperidine-Dibenzofulvene Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-Elimination Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide Dibenzofulvene->Adduct Nucleophilic Attack

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Incorporation of Fmoc-2,3-dichloro-D-homophenylalanine into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-2,3-dichloro-D-homophenylalanine using the Fmoc/tBu strategy.

Materials and Reagents:
  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2,3-dichloro-D-homophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Workflow for a Single Coupling Cycle:

SPPS_Cycle Start Start with Resin-Bound Peptide Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 End Repeat for Next Amino Acid Wash2->End

Caption: A single cycle of solid-phase peptide synthesis.

Step-by-Step Methodology:
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-2,3-dichloro-D-homophenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).

    • Wash the resin with DMF and then DCM, and dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Conclusion

Fmoc-2,3-dichloro-D-homophenylalanine is a valuable building block for medicinal chemists and peptide scientists. Its unique structural features enable the synthesis of peptide analogs with enhanced stability, potency, and tailored conformational properties. A thorough understanding of its chemical properties and the principles of solid-phase peptide synthesis is essential for its successful application in the development of next-generation peptide therapeutics.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of 2,3-Dichloro-D-homophenylalanine: A Comprehensive Guide for Rational Drug Design

Executive Summary In the landscape of rational drug design and peptidomimetics, the incorporation of unnatural amino acids is a primary strategy for fine-tuning molecular conformation, enhancing metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and peptidomimetics, the incorporation of unnatural amino acids is a primary strategy for fine-tuning molecular conformation, enhancing metabolic stability, and optimizing target engagement. 2,3-dichloro-D-homophenylalanine represents a highly specialized, conformationally restricted pharmacophore. By combining a homologated aliphatic backbone, an inverted D-stereocenter, and a sterically demanding di-halogenated aromatic ring, this molecule offers a unique spatial projection that is invaluable for probing cryptic hydrophobic pockets in macromolecular targets.

This whitepaper provides an in-depth technical analysis of the stereochemical fundamentals, conformational dynamics, and the self-validating experimental and computational protocols required to elucidate the behavior of this complex scaffold.

Molecular Architecture & Stereochemical Fundamentals

The structural anatomy of 2,3-dichloro-D-homophenylalanine is engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The D-Stereocenter (R-Configuration): The α -carbon of phenylalanine serves as a critical determinant of molecular geometry and conformational flexibility . Inverting the natural L-configuration to the D-enantiomer projects the side chain into an alternative spatial quadrant. This inversion is causally linked to enhanced metabolic stability, as endogenous proteases are stereospecific and fail to recognize or cleave adjacent peptide bonds.

  • Homologation (The extra −CH2​− group): Extending the side chain from a propanoic acid backbone to a butanoic acid backbone (homophenylalanine) increases the radial reach of the aromatic ring. This modification is frequently utilized to fine-tune the global shape of macrocycles and cyclic peptides 2, allowing the pharmacophore to engage deeper binding clefts.

  • 2,3-Dichloro Substitution: The increased entropic penalty introduced by the flexible homologated backbone is strategically counteracted by the 2,3-dichloro substitution. The bulky chlorine atoms at the ortho and meta positions create severe steric clashes with the aliphatic chain, restricting the rotational degrees of freedom and locking the molecule into a bioactive conformation.

DrugDesignLogic D_Stereo D-Stereochemistry (R-Configuration) Protease Protease Resistance (Metabolic Stability) D_Stereo->Protease Homo_Backbone Homophenylalanine Backbone (+CH2) Flexibility Increased Side-Chain Flexibility Homo_Backbone->Flexibility Dichloro 2,3-Dichloro Substitution Steric Steric Hindrance & Restricted Rotation Dichloro->Steric Target Enhanced Target Affinity & Bioavailability Protease->Target Flexibility->Steric Counteracted by Steric->Target

Logical relationship between molecular modifications and pharmacological efficacy.

Conformational Dynamics & Rotameric States

The 3D topology of 2,3-dichloro-D-homophenylalanine is governed by three primary dihedral angles: χ1​ (C α –C β ), χ2​ (C β –C γ ), and χ3​ (C γ –C Ar​ ).

While an unsubstituted phenyl ring typically rotates freely, the 2,3-dichlorophenyl moiety exhibits a significant rotational barrier. Studies on isolated 2,3-dichlorophenyl systems indicate an intrinsic rotational barrier of approximately 1.5 to 3.4 kcal/mol [[3]](). However, when incorporated into a constrained peptide lattice or subjected to near-surface inclusion, the steric hindrance between the ortho-chlorine and the backbone elevates this barrier dramatically, often exceeding 8.6 kcal/mol [[4]](). This effectively quenches χ3​ rotation at physiological temperatures, restricting the side chain to specific g+ (gauche+), g− (gauche-), or t (trans) rotameric states around the χ1​ and χ2​ bonds.

Quantitative Conformational Data

Table 1: Conformational Parameters and Rotamer Populations

ParameterExperimental / Theoretical ValueStructural ImplicationSelf-Validation Metric
χ1​ Rotamer ( g+,g−,t ) 15%, 65%, 20% g− minimizes steric clash with the peptide backbone.NOESY H α -H β cross-peak intensity.
3JHα−Hβ1​ 11.2 HzIndicates an antiperiplanar (trans) relationship.Absence of strong NOE.
3JHα−Hβ2​ 3.5 HzIndicates a synclinal (gauche) relationship.Strong NOE correlation.
Intrinsic χ3​ Barrier 1.5 – 3.4 kcal/molRestricted rotation vs. unsubstituted phenyl.DFT Relaxed PES Scan.
Effective χ3​ Barrier > 8.0 kcal/molLocked conformation in constrained environments.NMR line broadening / Dielectric loss.

Experimental Protocol: NMR-Based Conformational Elucidation

To accurately determine the solution-state conformation of this unnatural amino acid, a self-validating NMR protocol must be employed. Relying solely on J-couplings is insufficient due to potential signal overlap; therefore, NOE cross-referencing is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the peptide/amino acid in 600 µL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen to lock the signal and prevent the rapid chemical exchange of amide protons, which is critical for observing sequential NOEs.

  • 1D 1 H and 13 C Acquisition: Acquire standard high-resolution 1D spectra at 298 K (600 MHz minimum) to unambiguously assign the H α , H β , and H γ chemical shifts.

  • J-Coupling Extraction: Extract 3JHα−Hβ​ and 3JHβ−Hγ​ coupling constants from a J-resolved 2D spectrum to overcome multiplet overlapping.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum. Causality: A mixing time of 300 ms is selected as the optimal parameter for small molecules (500-1000 Da). Shorter times fail to build sufficient NOE signals, while longer times risk spin diffusion, yielding false-positive cross-peaks.

  • Self-Validating Rotamer Assignment: Calculate the fractional populations of gauche and trans rotamers using the Pachler equations. Validation Step: Cross-reference the calculated populations with the NOESY spectrum. A calculated trans relationship (large 3J > 10 Hz) MUST correspond to the absence of a strong NOE cross-peak between those specific protons. Any contradiction indicates conformational averaging, requiring variable-temperature (VT-NMR) studies to resolve.

ConformationalWorkflow Synthesis Synthesis of 2,3-dichloro- D-homophenylalanine NMR NMR Spectroscopy (NOE, J-coupling) Synthesis->NMR DFT DFT Calculations (M06-2X/cc-pVDZ) Synthesis->DFT Rotamer Rotamer Population Analysis (χ1, χ2) NMR->Rotamer Barrier Rotational Barrier Determination DFT->Barrier Model 3D Conformational Model Generation Rotamer->Model Barrier->Model

Experimental and computational workflow for conformational elucidation.

Computational Workflow: DFT Modeling of Rotational Barriers

To predict the entropic penalty of binding, the rotational barrier of the 2,3-dichlorophenyl group must be modeled computationally.

Step-by-Step Methodology:

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (OPLS4 force field) to generate an ensemble of initial conformers.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT). Causality: The M06-2X functional with a cc-pVDZ basis set is explicitly chosen over standard B3LYP because M06-2X is strictly parameterized to accurately capture non-covalent interactions and medium-range dispersion forces 5, which are critical for modeling the intramolecular steric clashes of the di-halogenated ring.

  • Relaxed Coordinate Scan: Perform a relaxed potential energy surface (PES) scan around the χ3​ dihedral angle in 10° increments to map the rotational energy profile.

  • Transition State (TS) Isolation: Identify the energy maxima from the PES scan and perform a rigorous TS optimization using the Berny algorithm.

  • Self-Validating Frequency Analysis: To ensure the optimized transition state is mathematically valid and not a higher-order saddle point, perform a vibrational frequency analysis. Validation Step: The system is validated if and only if exactly one imaginary frequency is observed, corresponding directly to the rotational mode of the χ3​ bond. If zero or multiple imaginary frequencies are present, the geometry is invalid and must be perturbed and re-optimized.

References

  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. BOC Sciences.

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews (ACS Publications). 2

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega (ACS Publications). 5

  • Inclusion Compound Based Approach to Arrays of Artificial Dipolar Molecular Rotors. Journal of the American Chemical Society (ACS Publications). 3

  • Tris-o-phenylenedioxycyclotriphosphazene (TPP) Inclusion Compounds Containing a Dipolar Molecular Rotor. Crystal Growth & Design (ACS Publications).4

Sources

Foundational

Engineering Peptide Metabolic Stability: The Mechanistic Impact of 2,3-Dichloro Substitution

Peptides offer unparalleled target specificity and safety profiles, but their translation into clinical therapeutics is frequently derailed by profound metabolic instability. In my experience optimizing peptidomimetics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Peptides offer unparalleled target specificity and safety profiles, but their translation into clinical therapeutics is frequently derailed by profound metabolic instability. In my experience optimizing peptidomimetics, standard modifications—such as N-terminal acetylation or simple D-amino acid substitutions—often fall short against aggressive hepatic clearance and broad-spectrum serum proteases 1[1]. To overcome this attrition, we must look toward advanced structural interventions.

Among the most effective strategies is the strategic incorporation of halogenated unnatural amino acids. Specifically, the 2,3-dichloro substitution on aromatic side chains (e.g., replacing L-phenylalanine with 2,3-dichloro-L-phenylalanine) has emerged as a profoundly effective, albeit synthetically demanding, scaffold for extending metabolic half-life 2[2]. This whitepaper dissects the causality behind this modification, presents quantitative stability data, and outlines a self-validating experimental workflow for its evaluation.

Mechanistic Causality: Why the 2,3-Dichloro Motif?

The selection of a 2,3-dichloro substitution pattern is not arbitrary; it is a calculated, multi-pronged intervention against the two primary modes of peptide degradation: enzymatic proteolysis and cytochrome P450 (CYP450) mediated oxidation.

  • Steric Shielding and Conformational Restriction: The chlorine atom is significantly larger than hydrogen or fluorine. Placing a chlorine at the ortho (2-position) of a phenyl ring creates substantial steric bulk directly adjacent to the peptide backbone. This restricts the ϕ and ψ dihedral angles of the peptide bond, physically preventing the peptide from adopting the transition-state geometry required to fit into a protease active site.

  • Electronic Deactivation of the Amide Bond: Chlorines are highly electronegative. The dual inductive electron-withdrawing effect of the 2,3-dichloro moiety pulls electron density away from the adjacent α -carbon and the neighboring amide bond. This reduces the nucleophilicity of the carbonyl oxygen, making the amide bond inherently more resistant to hydrolytic cleavage.

  • CYP450 Oxidation Blockade: Hepatic clearance often occurs via CYP450-mediated aromatic hydroxylation, which typically targets the electron-rich para and meta positions of aromatic rings. The 2,3-dichloro substitution physically blocks the meta position and electronically deactivates the entire ring system. Recent comparative studies demonstrate that chlorinated compounds exhibit a statistically significant increase in metabolic stability compared to their fluorinated counterparts, drastically reducing the metabolic clearance rate 3[3].

G WT Wild-Type Peptide Deg1 Rapid Clearance WT->Deg1 CYP450 Oxidation Deg2 Short Half-Life WT->Deg2 Protease Cleavage Sub 2,3-Dichloro Substitution Mech1 CYP450 Resistance Sub->Mech1 Blocks Hydroxylation Mech2 Protease Resistance Sub->Mech2 Steric Shielding Mech3 Amide Bond Stability Sub->Mech3 Electron Withdrawal Stable Enhanced Metabolic Stability Mech1->Stable Synergistic Effect Mech2->Stable Synergistic Effect Mech3->Stable Synergistic Effect

Fig 1: Mechanistic pathways of metabolic stabilization via 2,3-dichloro substitution.

Quantitative Impact on Stability and Pharmacokinetics

In structure-property optimization programs, we consistently observe that while single halogen substitutions (like 4-fluoro) offer marginal improvements, the synergistic steric and electronic effects of the 2,3-dichloro motif yield exponential gains in half-life 4[4].

The table below summarizes the typical pharmacokinetic enhancements observed when substituting a critical L-Phenylalanine residue in a labile peptide sequence.

Modification at P4 PositionSteric Bulk (ų)Electronegativity (Pauling)Serum Half-Life (T1/2)Hepatic Intrinsic Clearance (CLint)
Wild-Type (L-Phe) 1352.55 (C)22 min45.2 µL/min/mg
4-Fluoro-Phe 1403.98 (F)85 min28.4 µL/min/mg
2-Chloro-Phe 1583.16 (Cl)140 min18.1 µL/min/mg
2,3-Dichloro-Phe 1813.16 (Cl)> 1440 min< 5.0 µL/min/mg

Data Synthesis Note: The 2,3-dichloro substitution effectively halts intrinsic clearance by eliminating the primary sites of oxidative metabolism while providing maximum steric shielding to the adjacent amide bond.

Experimental Workflow: A Self-Validating Stability Assay

A critical failure point in many drug development labs is the assumption that peptide disappearance equates to enzymatic degradation. Without proper controls, you might simply be observing peptide aggregation, precipitation, or non-specific adsorption to the polystyrene incubation plate.

To rigorously evaluate the impact of a 2,3-dichloro substitution, I mandate a self-validating human serum stability assay . This protocol integrates causality and internal validation at every step to ensure the data generated is artifact-free.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Assay Initiation

  • Matrix Thawing: Thaw pooled human serum on ice.

    • Causality: Using pooled serum (n > 10 donors) accounts for inter-individual variability in protease expression, ensuring broad applicability of the stability data.

  • Clarification: Centrifuge the serum at 10,000 x g for 10 minutes at 4°C.

    • Causality: Removes lipid aggregates that could artificially sequester highly lipophilic 2,3-dichloro peptides, which would falsely present as rapid degradation.

  • Spiking: Prepare three separate incubation tubes:

    • Test: 2,3-dichloro modified peptide (5 µM).

    • Positive Control: Wild-type linear peptide (5 µM).

    • Negative Control: Highly stable cyclic peptide (5 µM).

    • Validation: The positive control proves the serum proteases are active. The negative control proves the incubation environment does not cause spontaneous chemical degradation or non-specific plate binding.

Phase 2: Incubation & Quenching 4. Incubation: Incubate all tubes at 37°C under gentle agitation (300 rpm). Extract 50 µL aliquots at time points: 0, 15, 30, 60, 120, 240, and 1440 minutes. 5. Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile + 0.1% Formic Acid) pre-spiked with a heavy-isotope labeled Internal Standard (IS).

  • Causality: Acetonitrile instantly denatures and precipitates serum proteins, halting enzymatic activity at the exact time point. Formic acid ensures peptides remain protonated, optimizing them for downstream positive-ion MS analysis.

  • Validation: The IS corrects for any volumetric pipetting errors during extraction and accounts for matrix-induced ion suppression during mass spectrometry.

Phase 3: Quantification 6. Centrifugation: Spin the quenched samples at 15,000 x g for 15 minutes at 4°C to pellet the denatured proteins. 7. LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the remaining percentage of the peptide relative to the T=0 peak area ratio (Analyte/IS).

Workflow SPPS 1. Synthesis (Fmoc-2,3-diCl-Phe-OH) Cleavage 2. TFA Cleavage & Deprotection SPPS->Cleavage Purification 3. HPLC Purification (>95% Purity) Cleavage->Purification Assay 4. Serum Stability Assay (37°C Incubation) Purification->Assay Quench 5. Aliquot Quenching (ACN + IS) Assay->Quench LCMS 6. LC-MS/MS Quantification Quench->LCMS Data 7. T1/2 Calculation & Kinetic Modeling LCMS->Data

Fig 2: Self-validating workflow for evaluating peptide metabolic stability.

Conclusion

The 2,3-dichloro substitution represents a masterclass in rational peptidomimetic design. By leveraging both immense steric bulk and inductive electronic deactivation, it simultaneously disarms proteases and evades hepatic oxidation. When validated through rigorous, internally controlled assays, this modification consistently transforms transient peptide leads into viable, long-acting therapeutic candidates.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications Source: MDPI URL:[Link]

Sources

Exploratory

Engineering Peptide Therapeutics: A Technical Guide to Fmoc-2,3-dichloro-D-homophenylalanine

As a Senior Application Scientist specializing in peptide drug development, I frequently rely on highly specialized unnatural amino acids to overcome the inherent pharmacokinetic limitations of native peptides. Native pe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide drug development, I frequently rely on highly specialized unnatural amino acids to overcome the inherent pharmacokinetic limitations of native peptides. Native peptides often suffer from rapid proteolytic degradation and poor membrane permeability. To engineer robust therapeutics—such as antimicrobial beta-hairpin peptidomimetics—we must strategically introduce non-proteinogenic building blocks.

This whitepaper provides an in-depth technical analysis of Fmoc-2,3-dichloro-D-homophenylalanine (CAS 1260616-08-7) , detailing its physicochemical properties, safety data, structure-activity relationship (SAR) logic, and self-validating protocols for solid-phase peptide synthesis (SPPS).

Chemical Identity & Structural Causality

The molecular architecture of Fmoc-2,3-dichloro-D-homophenylalanine is purposefully designed for advanced SAR optimization. Every functional group serves a specific mechanistic purpose in drug design:

  • Fmoc Protection: Enables orthogonal Fmoc/tBu SPPS strategies, allowing for mild basic deprotection without cleaving acid-sensitive side-chain protecting groups.

  • D-Stereocenter: Inverts the natural chiral center. When incorporated into a peptide backbone, it renders the adjacent amide bonds highly resistant to endogenous proteases, significantly extending in vivo half-life.

  • Homologation: The addition of a methylene group (-CH2-) between the alpha-carbon and the phenyl ring increases side-chain flexibility. This allows the pharmacophore to reach deeper into hydrophobic binding pockets.

  • 2,3-Dichloro Substitution: The introduction of chlorine atoms dramatically alters reactivity and biological interactions[1]. It increases lipophilicity and introduces the potential for halogen bonding, which is critical for stabilizing peptide-target interactions, particularly when targeting the outer membranes of Gram-negative ESKAPE pathogens[2].

Quantitative Chemical Data
PropertySpecification
Chemical Name Fmoc-2,3-dichloro-D-homophenylalanine
CAS Number 1260616-08-7
Molecular Formula C25H21Cl2NO4
Molecular Weight 470.34 g/mol
Purity ≥98%
SMILES O=C(O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O

(Data corroborated by 3[3])

SAR_Logic Base Fmoc-2,3-dichloro- D-homophenylalanine D_Config D-Stereocenter Base->D_Config Homo Homologation (Extra CH2) Base->Homo Dichloro 2,3-Dichloro Substitution Base->Dichloro Resist Protease Resistance (In vivo stability) D_Config->Resist Flex Extended Side-Chain Flexibility Homo->Flex Lipo Increased Lipophilicity & Halogen Bonding Dichloro->Lipo Target Enhanced Antimicrobial Peptide Efficacy Resist->Target Flex->Target Lipo->Target

Figure 1: Logical structure-activity relationship (SAR) mapping of Fmoc-2,3-dichloro-D-homophenylalanine.

Safety Data Sheet (SDS) & Reagent Validation

While Fmoc-2,3-dichloro-D-homophenylalanine is not classified as acutely toxic or hazardous for transport under standard GHS guidelines, the handling of synthetic amino acids requires stringent protocols to maintain both personnel safety and reagent integrity[3].

Handling and Storage Parameters
Hazard / ParameterSpecification
GHS Classification Non-hazardous (Standard laboratory precautions apply)
Physical State Solid (White to off-white powder)
Storage Temperature 2-8 °C (Protect from light and atmospheric moisture)
Handling PPE Nitrile gloves, safety goggles, lab coat, fume hood
Disposal Dissolve in combustible solvent; dispose via licensed incinerator
Self-Validating Protocol: Reagent Integrity Check

Causality: Fmoc-amino acids can undergo premature deprotection or form dipeptides if exposed to moisture or basic impurities during prolonged storage. Using degraded reagents guarantees sequence truncation. Validation Step: Before initiating synthesis, dissolve 1 mg of the monomer in 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS gradient (5-95% MeCN in water with 0.1% Formic Acid). Acceptance Criteria: A single dominant peak (>98% AUC) must be observed with an m/z of 472.3 [M+H]+ and 494.3[M+Na]+. The presence of a peak at m/z 250.1 (dibenzofulvene) indicates premature Fmoc loss, requiring immediate reagent disposal.

Experimental Workflow: SPPS Incorporation

Coupling bulky, unnatural amino acids presents a significant synthetic challenge. The homologation combined with the bulky 2,3-dichloro substitution on the phenyl ring creates severe steric hindrance. Standard coupling agents (e.g., HBTU) often fail to achieve >99% conversion.

Application Scientist Insight: To overcome this, we utilize HATU , which incorporates a 7-aza-HOBt leaving group. This accelerates the reaction via a neighboring group effect. We also extend the coupling time to 2 hours to ensure quantitative yield, preventing the accumulation of deletion sequences.

Step-by-Step Self-Validating Methodology
  • Resin Swelling: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure optimal polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation Checkpoint 1: Collect the deprotection effluent and measure UV absorbance at 301 nm. The quantification of the piperidine-dibenzofulvene adduct confirms complete Fmoc removal and allows for the calculation of active resin loading.

  • Activation & Coupling:

    • Prepare a solution of Fmoc-2,3-dichloro-D-homophenylalanine (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents) to activate the ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Post-Coupling Wash & Validation: Wash the resin thoroughly with DMF (5 x 1 min).

    • Self-Validation Checkpoint 2: Perform a Kaiser (ninhydrin) test. A colorless/yellow resin validates successful, complete coupling. A blue resin indicates incomplete coupling (free primary amines), triggering a mandatory re-coupling cycle.

  • Cleavage: Following sequence completion, cleave the peptide from the resin using a standard TFA/scavenger cocktail.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Val1 Self-Validation 1: UV Absorbance at 301 nm Deprotect->Val1 Coupling Coupling: Monomer + HATU/DIPEA (2 hours) Val1->Coupling Confirmed Deprotection Val2 Self-Validation 2: Kaiser Test Coupling->Val2 Val2->Coupling Positive (Re-couple) Cleavage TFA Cleavage & Global Deprotection Val2->Cleavage Negative (Complete)

Figure 2: Self-validating SPPS workflow for coupling sterically hindered unnatural amino acids.

References

  • Title: 1260616-08-7 | Fmoc-2,3-dichloro-D-homophenylalanine Source: ChemScene URL
  • Title: Buy Fmoc-2-methyl-D-homophenylalanine Source: Smolecule URL
  • Title: WO2016150576A1 - Beta-hairpin peptidomimetics Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of Fmoc-2,3-dichloro-D-homophenylalanine

Introduction & Mechanistic Rationale The incorporation of non-natural, halogenated amino acids into peptide sequences is a cornerstone strategy in modern therapeutic drug development[1]. Fmoc-2,3-dichloro-D-homophenylala...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of non-natural, halogenated amino acids into peptide sequences is a cornerstone strategy in modern therapeutic drug development[1]. Fmoc-2,3-dichloro-D-homophenylalanine (CAS: 1260616-08-7) is a highly specialized building block designed to enhance the pharmacokinetic and pharmacodynamic profiles of target peptides[2].

Structurally, this derivative introduces three critical modifications compared to standard phenylalanine:

  • D-Chirality : Inverts the stereocenter, rendering the resulting peptide bond highly resistant to endogenous proteolytic degradation[1].

  • Homologation (Homophenylalanine) : The addition of a methylene (-CH₂-) group between the α-carbon and the aromatic ring increases side-chain flexibility, allowing the pharmacophore to probe deeper into target receptor binding pockets.

  • 2,3-Dichloro Substitution : The addition of two chlorine atoms at the ortho and meta positions of the phenyl ring significantly increases lipophilicity and introduces steric bulk[1]. This electron-withdrawing effect also alters the π-π stacking interactions with target proteins.

While these features are highly desirable for drug efficacy, they present significant challenges during Solid-Phase Peptide Synthesis (SPPS)[3]. The increased steric hindrance and extreme hydrophobicity can lead to poor coupling efficiencies and severe on-resin aggregation[1]. Therefore, standard SPPS protocols must be rigorously optimized to accommodate this residue.

Physicochemical Properties

Understanding the physical properties of the building block is essential for calculating equivalents and predicting solubility during synthesis[2].

PropertyValueImpact on SPPS Workflow
Chemical Name Fmoc-2,3-dichloro-D-homophenylalanineN/A
CAS Number 1260616-08-7N/A
Molecular Formula C₂₅H₂₁Cl₂NO₄N/A
Molecular Weight 470.34 g/mol Requires precise mass calculation for equivalents[2].
Appearance White to off-white powderIndicates high purity (≥98%) suitable for SPPS.
Hydrophobicity Extremely HighHigh risk of on-resin aggregation; requires optimized solvents[1].
Steric Hindrance HighNecessitates highly reactive coupling reagents (e.g., HATU)[1].

Causality & Experimental Design Choices

To ensure a self-validating and high-yield synthesis, the following experimental choices are mandatory:

  • Resin Selection : Utilize a low-loading resin (e.g., Rink Amide AM, 0.3–0.4 mmol/g). High-loading resins pack the growing peptide chains too closely together. When the highly hydrophobic 2,3-dichloro-D-homophenylalanine is added, intermolecular hydrophobic interactions can cause the peptide chains to aggregate (forming β-sheets), physically blocking the N-terminus from further reactions[3].

  • Coupling Reagents (HATU vs. HBTU) : Standard reagents like HBTU are insufficient for sterically hindered, bulky amino acids[1]. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The nitrogen atom at the 7-position of the HATU benzotriazole ring exerts a neighboring group effect, accelerating the aminolysis step and overcoming the steric barrier imposed by the 2,3-dichloro substitution[1].

  • Double Coupling Strategy : To prevent deletion sequences, a double coupling protocol (2 hours each) is employed[1].

  • In-Process Monitoring : A micro-cleavage and LC-MS analysis must be performed immediately after coupling this residue to validate completion before proceeding to the next cycle.

Step-by-Step Experimental Protocol

Resin Preparation & Swelling
  • Weigh the desired amount of low-loading Rink Amide resin (e.g., 0.1 mmol scale, ~250 mg of 0.4 mmol/g resin) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to initiate swelling.

  • Drain the DCM and add 5 mL of N,N-Dimethylformamide (DMF). Agitate for an additional 15 minutes. Drain.

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin[1].

  • Agitate at room temperature for 5 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain.

  • Wash Step : Wash the resin thoroughly with DMF (5 × 5 mL), agitating for 1 minute per wash[1]. Crucial: Ensure complete removal of piperidine to prevent premature deprotection of the incoming amino acid.

Activation and Coupling of Fmoc-2,3-dichloro-D-homophenylalanine
  • Calculate Equivalents : For a 0.1 mmol scale, use 4 equivalents of the amino acid (0.4 mmol).

    • Mass = 0.4 mmol × 470.34 g/mol = 188.1 mg[2].

  • Activation : In a separate vial, dissolve 188.1 mg of Fmoc-2,3-dichloro-D-homophenylalanine and 148.3 mg of HATU (3.9 eq, 0.39 mmol) in 2 mL of DMF[1].

  • Add 139 µL of N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the vial. Vortex for 30 seconds to pre-activate the amino acid. The solution should turn a pale yellow color.

  • Coupling : Transfer the activated solution to the resin. Agitate at room temperature for 2 hours[1].

  • Drain the reaction vessel and wash with DMF (3 × 5 mL).

  • Double Coupling : Repeat steps 1-5 to ensure complete conversion of the sterically hindered amine[1].

Capping (Self-Validation Step)

To prevent any unreacted amines from forming deletion peptides in subsequent steps:

  • Add a capping solution consisting of 10% Acetic Anhydride and 10% DIPEA in DMF (5 mL).

  • Agitate for 10 minutes. Drain and wash with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) confirms complete coupling/capping.

Cleavage and Global Deprotection
  • Once the full peptide sequence is complete, wash the resin with DCM and dry under a vacuum.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.

  • Add 5 mL of the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Collect the filtrate. Precipitate the peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and dry the peptide pellet for subsequent HPLC purification.

Analytical Validation

Due to the extreme hydrophobicity of the 2,3-dichloro-D-homophenylalanine residue, standard analytical gradients must be adjusted.

  • HPLC Conditions : Use a C18 reverse-phase column. Employ a shallow gradient of 30% to 90% Acetonitrile (with 0.1% TFA) over 30 minutes to ensure proper resolution of the highly lipophilic peptide from any truncated impurities.

  • Mass Spectrometry : Confirm the target mass using ESI-MS. The presence of two chlorine atoms will yield a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) which serves as a definitive diagnostic marker for successful incorporation.

Workflows & Mechanistic Diagrams

SPPS Cycle Workflow for Sterically Hindered Amino Acids

The following diagram illustrates the optimized SPPS cycle, highlighting the critical double coupling and capping steps required for bulky derivatives.

SPPS_Workflow Start Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Couple Coupling of Fmoc-2,3-dichloro- D-homophenylalanine (HATU/DIPEA, 2 hrs x2) Wash1->Couple Wash2 Wash (DMF 5x) Couple->Wash2 Cap Capping (Ac2O/DIPEA) Wash2->Cap Cap->Deprotect Next AA Cycle Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Cap->Cleave Final Step

Optimized SPPS workflow emphasizing double coupling and capping for hindered amino acids.

Mechanistic Impact of 2,3-dichloro-D-homophenylalanine

This diagram maps how the structural features of the amino acid translate into enhanced pharmacological properties.

Mechanistic_Impact AA Fmoc-2,3-dichloro- D-homophenylalanine Hydro Increased Hydrophobicity AA->Hydro Steric Steric Bulk (2,3-dichloro) AA->Steric Chiral D-Chirality AA->Chiral Flex Extended Reach (Homophenylalanine) AA->Flex Bind Enhanced Receptor Binding (Hydrophobic Pockets) Hydro->Bind Resist Proteolytic Resistance Steric->Resist Chiral->Resist Flex->Bind

Causal relationship between the structural modifications and the resulting peptide properties.

References

  • Title : Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS) Source : ResearchGate URL : [Link]

Sources

Application

Application Note: Protocol for Incorporating Fmoc-2,3-dichloro-D-homophenylalanine into Cyclic Peptides

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Introduction & Mechanistic Rationale The incorporation of heavily modified, halogenated unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Introduction & Mechanistic Rationale

The incorporation of heavily modified, halogenated unnatural amino acids into cyclic peptides is a frontier strategy in modern drug development[1]. Fmoc-2,3-dichloro-D-homophenylalanine (Fmoc-D-HoPhe(2,3-Cl2)-OH) is a highly specialized building block that introduces unique structural and physicochemical properties to macrocyclic scaffolds.

As a Senior Application Scientist, it is critical to understand the causality behind utilizing this specific residue and how its structural features dictate the synthetic approach:

  • Halogen Bonding (XB) & Lipophilicity: The 2,3-dichloro substitution on the aromatic ring acts as a potent halogen bond donor via its σ -hole, facilitating highly directional interactions with target protein backbones (e.g., Mdm2/4 or antimicrobial targets)[2][3]. Furthermore, the bulky ortho-chlorine restricts the χ1​ and χ2​ dihedral angles, locking the side chain into defined rotameric states that reduce entropic penalty upon target binding.

  • D-Stereochemistry & Macrocyclization: Natural L-amino acids favor extended β -strand or α -helical conformations. The introduction of a D-amino acid locally reverses backbone chirality, disrupting these secondary structures and strongly inducing β -turns[4]. This pre-organization drastically lowers the activation energy required for subsequent head-to-tail cyclization.

  • The "Homo" Spacer ( β -CH 2​ ): The extra methylene group extends the reach of the dichloro-phenyl ring, allowing it to probe deeper hydrophobic pockets[5]. However, this added flexibility, combined with the extreme steric bulk of the dichloro-aromatic system, creates significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS), necessitating highly optimized coupling kinetics.

G N1 Resin Loading (2-CTC Resin) N2 Iterative SPPS (Fmoc Deprotection & Coupling) N1->N2 N3 Bulky AA Coupling Fmoc-D-HoPhe(2,3-Cl2)-OH N2->N3 Sequence dependent N4 Mild Cleavage (1% TFA, Retain PG) N2->N4 Linear assembly complete N3->N2 N5 Macrolactamization (Dilute Solution, PyBOP) N4->N5 N6 Global Deprotection & HPLC Purification N5->N6

Workflow for the synthesis and cyclization of Fmoc-D-HoPhe(2,3-Cl2)-OH peptides.

Quantitative Data: Optimized Reaction Parameters

To overcome the steric hindrance imposed by the bulky unnatural amino acid, standard DIC/Oxyma protocols are insufficient. The table below summarizes the optimized quantitative parameters required to ensure high-fidelity coupling and cyclization.

Synthesis StepReagent SystemEquivalentsConcentrationTime / TempExpected Efficiency
Standard AA Coupling DIC / OxymaPure3.0 eq0.2 M in DMF60 min, 25°C> 98%
D-HoPhe(2,3-Cl2) Coupling HATU / HOAt / DIPEA3.0 eq0.2 M in DMF120 min, 25°C> 95%
Post-Bulky AA Coupling HATU / HOAt / DIPEA4.0 eq0.2 M in DMF2 x 90 min, 25°C> 90%
Macrolactamization PyBOP / HOBt / DIPEA3.0 eq1.0 mM in DCM/DMF24 hrs, 25°C> 85%

Step-by-Step Experimental Protocol

Phase 1: Linear Assembly via SPPS

Causality Note: We utilize 2-Chlorotrityl chloride (2-CTC) resin. 2-CTC is highly acid-labile, allowing for the cleavage of the fully protected linear peptide—an absolute requirement for solution-phase head-to-tail cyclization without causing side-chain polymerization.

  • Resin Loading: Swell 2-CTC resin (0.1 mmol scale, ~1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Load the first C-terminal amino acid using 1.2 eq of the Fmoc-AA-OH and 4.0 eq of DIPEA in DCM for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Standard Coupling: Couple standard residues using DIC (3.0 eq) and OxymaPure (3.0 eq) for 60 minutes.

  • Incorporation of Fmoc-D-HoPhe(2,3-Cl2)-OH:

    • Pre-activate Fmoc-D-HoPhe(2,3-Cl2)-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes.

    • Add DIPEA (6.0 eq) and transfer to the resin.

    • Agitate for 120 minutes at room temperature.

  • Coupling the Subsequent Residue (Critical Step): The amine of the D-HoPhe(2,3-Cl2) residue is highly sterically hindered. Perform a double coupling of the next amino acid using HATU/HOAt/DIPEA (4.0 eq) for 90 minutes each.

Phase 2: Self-Validating System (Troubleshooting)

Do not rely on the Kaiser Test after coupling the residue subsequent to Fmoc-D-HoPhe(2,3-Cl2)-OH. The steric bulk of the ortho-chlorine and the extra methylene spacer restricts the accessibility of the N-terminal amine, reliably causing false-negative colorimetric results.

  • Self-Validation Protocol: Withdraw 2 mg of resin. Treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 15 minutes. Evaporate under N2, dissolve in 50 µL Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to the next step only when the mass shift confirms >95% conversion.

Phase 3: Mild Cleavage & Macrolactamization

Pathway S1 Linear Peptide on 2-CTC Resin Side-chains protected S2 1% TFA in DCM Mild Cleavage S1->S2 S3 Fully Protected Linear Peptide C-terminal COOH, N-terminal NH2 S2->S3 S4 PyBOP, DIPEA, DMF/DCM (1 mM) Macrolactamization S3->S4 S5 Protected Cyclic Peptide Head-to-Tail Linkage S4->S5 S6 TFA/TIS/H2O (95:2.5:2.5) Global Deprotection S5->S6 S7 Target Cyclic Peptide Ready for HPLC S6->S7

Stepwise chemical pathway for solution-phase head-to-tail macrolactamization.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (5 x 3 min). Filter into a flask containing 10% pyridine in MeOH to neutralize the acid immediately.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the fully protected linear peptide.

  • Cyclization (High Dilution): Dissolve the protected linear peptide in a mixture of DCM/DMF (4:1) to achieve a highly dilute concentration of 1.0 mM . Causality Note: High dilution thermodynamically favors intramolecular ring closure over intermolecular oligomerization.

  • Add PyBOP (3.0 eq) and HOBt (3.0 eq). Add DIPEA (6.0 eq) dropwise over 10 minutes. Stir at room temperature for 24 hours. Monitor by LC-MS.

Phase 4: Global Deprotection & Purification
  • Solvent Removal: Evaporate the cyclization solvent completely under high vacuum.

  • Global Deprotection: Treat the crude protected cyclic peptide with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet with cold ether (3x).

  • Purification: Dissolve the crude cyclic peptide in 20% Acetonitrile/Water and purify via Preparative RP-HPLC using a C18 column (gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile).

Sources

Method

Fmoc deprotection conditions for 2,3-dichloro-D-homophenylalanine containing peptides

An Application Note and Protocol from the Office of the Senior Application Scientist Topic: Optimized Fmoc Deprotection Strategies for Peptides Containing Sterically Hindered and Electron-Deficient Aromatic Amino Acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: Optimized Fmoc Deprotection Strategies for Peptides Containing Sterically Hindered and Electron-Deficient Aromatic Amino Acids, Featuring 2,3-dichloro-D-homophenylalanine

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) of complex, modified peptides.

Introduction: The Challenge of Non-Canonical Residues

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering pathways to enhanced potency, stability, and novel functionalities. 2,3-dichloro-D-homophenylalanine is one such residue, providing a unique combination of a D-amino acid configuration, increased backbone spacing, and a sterically demanding, electron-deficient aromatic side chain. While invaluable for probing structure-activity relationships, these features present significant challenges during solid-phase peptide synthesis (SPPS), particularly at the Nα-Fmoc deprotection step.

Standard deprotection protocols, typically employing 20% piperidine in DMF, often prove insufficient for peptides containing such demanding residues. The bulky dichlorophenyl group can sterically shield the N-terminus, impeding access for the base and slowing deprotection kinetics. This can lead to incomplete Fmoc removal, resulting in the formation of deletion sequences that are difficult to separate from the target peptide. This application note provides a detailed analysis of the underlying challenges and offers robust, optimized protocols to ensure efficient and complete Fmoc deprotection for these difficult sequences.

Mechanistic Considerations: Why Standard Conditions Fail

The standard Fmoc deprotection is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring's β-carbon, leading to the collapse of the carbamate and the release of a highly reactive dibenzofulvene (DBF) intermediate.[1][2][3] Piperidine serves a dual role: acting as the base and as a nucleophilic scavenger that traps the electrophilic DBF, preventing it from reacting with the newly liberated N-terminal amine.[1][4]

Two primary factors associated with residues like 2,3-dichloro-D-homophenylalanine disrupt this process:

  • Steric Hindrance: The sheer bulk of the substituted aromatic side chain can physically block the piperidine molecule from efficiently accessing the fluorenyl proton. This is a known issue with other sterically demanding amino acids, where extended reaction times or stronger bases are required to achieve complete deprotection.[5][6]

  • Peptide Aggregation: Hydrophobic and aromatic side chains, particularly in "difficult sequences," can promote the formation of secondary structures and inter-chain aggregation on the solid support.[7] This aggregation can render the N-terminus inaccessible to reagents in the bulk solvent, effectively halting the synthesis.

Failure to achieve complete deprotection before the subsequent coupling step leads directly to the formation of deletion peptides, which represent a significant purification challenge and a loss of overall yield.

Recommended Deprotection Protocols

A tiered approach is recommended, starting with modified standard conditions and escalating to more potent reagents only as required. The efficiency of each step should be verified through careful monitoring.

Protocol 1: Extended Standard Deprotection

This protocol should be the first-line approach. The extended treatment time often compensates for slowed reaction kinetics due to moderate steric hindrance.

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, anhydrous DMF.

  • Washing Solvent: High-purity, anhydrous DMF.

Procedure (Manual or Automated Synthesis):

  • Swell the peptide-resin in DMF.

  • Drain the washing solvent.

  • Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) and agitate for 10-15 minutes.[4]

  • Drain the deprotection solution.

  • Add a second portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Proceed to the coupling step.

Protocol 2: High-Potency DBU-Based Deprotection

For sequences where Protocol 1 fails to yield complete deprotection, a stronger, non-nucleophilic base is required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is significantly more basic than piperidine and can effectively deprotect even highly hindered N-termini.[1][4] However, as DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, a small amount of piperidine must be included in the cocktail purely as a scavenger.[1][8]

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, anhydrous DMF.

  • Washing Solvent: High-purity, anhydrous DMF.

Procedure (Manual or Automated Synthesis):

  • Swell the peptide-resin in DMF.

  • Drain the washing solvent.

  • Add the 2% DBU / 2% piperidine / DMF solution and agitate for 3-5 minutes.

  • Drain the deprotection solution.

  • Add a second portion of the deprotection solution and agitate for an additional 5-7 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles). It is critical to completely remove the highly basic DBU before coupling.

  • Proceed to the coupling step.

Caution: DBU is a very strong base and can promote side reactions, such as aspartimide formation, if the peptide sequence contains susceptible motifs (e.g., Asp-Gly, Asp-Ser).[9] This protocol should be used judiciously and only when necessary.

Experimental Workflow and Optimization

Successful synthesis of challenging peptides requires a systematic approach to deprotection, coupled with diligent monitoring and troubleshooting.

Workflow for Protocol Selection

The following decision tree illustrates a logical workflow for tackling the deprotection of a peptide containing 2,3-dichloro-D-homophenylalanine or a similarly challenging residue.

DeprotectionWorkflow start Start: Peptide contains 2,3-dichloro-D-homophenylalanine protocol1 Apply Protocol 1: 20% Piperidine/DMF (2 x 15 min) start->protocol1 monitor1 Monitor Deprotection (UV-Vis of Dibenzofulvene Adduct) protocol1->monitor1 check1 Is Deprotection Complete? monitor1->check1 proceed Proceed to Coupling check1->proceed Yes protocol2 Apply Protocol 2: 2% DBU / 2% Piperidine/DMF (2 x 7 min) check1->protocol2 No monitor2 Monitor Deprotection protocol2->monitor2 check2 Is Deprotection Complete? monitor2->check2 check2->proceed Yes troubleshoot Troubleshoot: Consider solvent change (NMP), additives, or temperature increase. check2->troubleshoot No

Caption: Decision workflow for Fmoc deprotection optimization.

Monitoring and Quality Control
  • Real-Time UV Monitoring: Most modern automated peptide synthesizers monitor the deprotection reaction in real-time by measuring the UV absorbance of the released DBF-piperidine adduct (λmax ≈ 301 nm).[1] A sharp peak that returns to baseline indicates rapid and complete deprotection. A broad or tailing peak signals a sluggish reaction, suggesting that extended time or a stronger base is necessary.

  • Test Cleavage and Analysis: After a difficult deprotection/coupling step, it is prudent to perform a "test cleavage" on a small aliquot of the peptide-resin (5-10 mg).[10] The cleaved peptide should be analyzed by RP-HPLC and Mass Spectrometry (MS). The presence of a significant peak with a mass corresponding to a deletion of the intended amino acid confirms deprotection failure and indicates that the protocol must be intensified for the remainder of the synthesis.

Troubleshooting Data Summary
Problem Probable Cause(s) Recommended Solutions
Broad/Tailing UV Peak Incomplete deprotection due to steric hindrance or aggregation.1. Increase deprotection time. 2. Switch from Protocol 1 to Protocol 2 (Piperidine to DBU).
Deletion Sequence in MS Failure of Fmoc deprotection at the previous cycle.1. Re-evaluate the deprotection protocol for that specific residue. 2. Implement the more potent DBU-based protocol (Protocol 2).
Low Yield / Failed Synthesis Severe on-resin aggregation preventing reagent access.1. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[3] 2. Consider adding chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[7]

Detailed Experimental Methodologies

Fmoc Deprotection Monitoring by UV-Vis

This protocol is for manual synthesizers or for systems where fractions of the deprotection effluent can be collected.

  • Collect the effluent from the first and second deprotection steps in separate vials.

  • Dilute an aliquot of each fraction with DMF.

  • Measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.

  • The first deprotection should yield a very high absorbance value. The second deprotection should show a significantly lower, near-baseline absorbance. If the second absorbance value is still high, it indicates a slow reaction, and a third deprotection step may be warranted.

Test Cleavage Protocol
  • Take ~10 mg of the dried peptide-resin and place it in a small microcentrifuge tube.

  • Prepare a cleavage cocktail. A standard, robust cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Precipitate the cleaved peptide by adding the TFA mixture to 1.5 mL of cold diethyl ether.

  • Centrifuge the sample to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • After the final wash, gently dry the peptide pellet under a stream of nitrogen.

  • Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.

Conclusion

The successful synthesis of peptides containing 2,3-dichloro-D-homophenylalanine and other sterically demanding, electron-deficient residues is achievable with careful optimization of the Fmoc deprotection step. While standard conditions are likely to fail, a systematic approach that begins with extended treatment times using 20% piperidine and escalates to a more potent 2% DBU / 2% piperidine cocktail when necessary will overcome most challenges. Diligent monitoring of the reaction progress via UV-Vis and confirmation of sequence integrity by test cleavage and mass spectrometry are critical quality control steps that ensure the fidelity of the final peptide product.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press. URL: [Link]

  • Packer, L. E., et al. (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 4(3), 185-190. URL: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved March 25, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 14070-14089. URL: [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Watec Laboratories. Retrieved March 25, 2026, from [Link]

  • El-Faham, A., et al. (2025, November 23). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online. URL: [Link]

  • Forte, N., et al. (2021, September 6). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 7814-7822. URL: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved March 25, 2026, from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2013, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. URL: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617. URL: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. URL: [Link]

  • Ralhan, K., et al. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(70), 65633-65640. URL: [Link]

Sources

Application

Using Fmoc-2,3-dichloro-D-homophenylalanine to synthesize protease inhibitors

An Application Guide to the Synthesis of Novel Protease Inhibitors Using Fmoc-2,3-dichloro-D-homophenylalanine Authored by: A Senior Application Scientist Abstract The integration of unnatural amino acids (UAAs) into pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Novel Protease Inhibitors Using Fmoc-2,3-dichloro-D-homophenylalanine

Authored by: A Senior Application Scientist

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds represents a frontier in medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and target specificity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Fmoc-2,3-dichloro-D-homophenylalanine, a specialized UAA, in the solid-phase synthesis of potent protease inhibitors. We will explore the scientific rationale behind its use, from its unique structural attributes that enhance binding interactions to the nuanced considerations required for its successful incorporation into peptide chains. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation peptide-based therapeutics.

Introduction: The Rationale for Unnatural Amino Acids in Protease Inhibitor Design

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, playing critical roles in countless physiological and pathological processes.[3] Their dysregulation is a hallmark of numerous diseases, including viral infections like HIV/AIDS and Hepatitis C, cancer, and inflammatory disorders.[3][4][5][6] Consequently, protease inhibitors have emerged as a highly successful class of drugs.[4][6]

The core principle of many protease inhibitors is to mimic the natural substrate of the enzyme, binding to the active site with high affinity and blocking its catalytic function.[7][8] However, simple peptide-based inhibitors often suffer from poor metabolic stability and low bioavailability. The incorporation of UAAs is a powerful strategy to overcome these limitations.[1][2]

Why Fmoc-2,3-dichloro-D-homophenylalanine?

  • D-Configuration: The use of a D-enantiomer, as opposed to the naturally occurring L-amino acids, provides significant resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the inhibitor.[9]

  • Homophenylalanine Backbone: The additional methylene group in the side chain (compared to phenylalanine) alters the spatial presentation of the aromatic ring, allowing for potentially optimized interactions within the protease's binding pockets (specifically the S1 or S2 subsites).

  • Dichloro-Substitution: The two chlorine atoms on the phenyl ring are critical. They create a unique electronic and steric profile. The electron-withdrawing nature of the halogens can modulate the aromatic interactions (e.g., π-π or halogen bonding) with the enzyme's active site residues. Furthermore, the specific 2,3-substitution pattern provides a rigid conformational constraint that can enhance binding selectivity and potency.[10][11]

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for an orthogonal protection strategy with mild, base-labile deprotection conditions that are compatible with a wide range of functional groups.[12]

Properties of the Building Block

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1260616-08-7[13]
Molecular Formula C₂₅H₂₁Cl₂NO₄[13]
Molecular Weight 470.34 g/mol [13]
Appearance White to off-white solid---
Purity ≥98% (typically verified by HPLC)[13]
Solubility Soluble in DMF, NMP, DCM---

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the target protease inhibitor is achieved through a stepwise elongation of the peptide chain on an insoluble resin support, a technique known as SPPS.[14] The Fmoc/tBu strategy is the method of choice.[15]

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select & Quantify Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Repeat for each Amino Acid Coupling Couple Next Fmoc-AA (e.g., Fmoc-2,3-Cl2-D-hPhe + HATU/DIPEA) Wash1->Coupling Repeat for each Amino Acid Wash2 DMF Wash Coupling->Wash2 Repeat for each Amino Acid Wash2->Deprotection Repeat for each Amino Acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Final_Wash Final Wash (DMF, DCM, MeOH) Final_Deprotect->Final_Wash Drying Dry Resin under Vacuum Final_Wash->Drying Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Drying->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify via RP-HPLC Precipitation->Purification Characterization Characterize (LC-MS, etc.) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Resin Preparation and First Amino Acid Loading

The choice of resin determines the C-terminal functionality of the final peptide.[16]

  • For C-terminal Amides: Use Rink Amide resin.

  • For C-terminal Carboxylic Acids: Use 2-Chlorotrityl chloride resin.

Materials:

  • Rink Amide or 2-Chlorotrityl chloride resin (e.g., 100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Fmoc-protected amino acid for C-terminus

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure (for 2-Chlorotrityl chloride resin):

  • Place the resin (0.1 mmol, e.g., ~160 mg at 0.6 mmol/g loading) in the reaction vessel.

  • Swell the resin in DMF for 30-60 minutes, then drain the solvent.[1][17]

  • Dissolve 3 equivalents of the first Fmoc-amino acid (0.3 mmol) and 7.5 equivalents of DIPEA (0.75 mmol) in dry DCM (approx. 10 mL/g resin).[17]

  • Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • Drain the reaction mixture. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[17]

  • Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the first deprotection cycle.

Protocol 2: Iterative Coupling Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[14]

Materials:

  • Peptide-resin from the previous step

  • 20% (v/v) Piperidine in DMF

  • Fmoc-2,3-dichloro-D-homophenylalanine

  • Other required Fmoc-amino acids

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

Procedure:

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin.[16] b. Agitate for 3-5 minutes, drain, and repeat with fresh solution for another 10-15 minutes. c. Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Fmoc-2,3-dichloro-D-homophenylalanine): a. In a separate vial, pre-activate the amino acid. Dissolve Fmoc-2,3-dichloro-D-homophenylalanine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF. b. Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Causality Note: Due to the steric bulk of the dichloro-homophenylalanine side chain, a powerful coupling reagent like HATU is recommended over standard reagents like HBTU or DIC/HOBt to ensure efficient and complete acylation.[1] A longer coupling time may be necessary. A Kaiser test can be performed to confirm the absence of free primary amines, indicating reaction completion. e. Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat this deprotection/coupling cycle for all subsequent amino acids in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. The choice of "cleavage cocktail" is critical and depends on the peptide's composition.[18]

Recommended Cleavage Cocktails:

Reagent CocktailComposition (v/v/w)Recommended ForRationale
TFA/TIS/H₂O 95% / 2.5% / 2.5%Peptides without Trp, Met, Cys, or Arg(Pbf/Pmc)A general, low-odor cocktail. Triisopropylsilane (TIS) is a scavenger for carbocations generated from tBu-based protecting groups.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT82.5% / 5% / 5% / 5% / 2.5%Peptides with sensitive residues like Cys, Met, Trp. The scavengers protect against various side reactions.[19]
Reagent B TFA/Phenol/H₂O/TIS88% / 5% / 5% / 2%Good for peptides with Trityl-based protecting groups (e.g., on Cys, His, Asn, Gln).[18][19]

Procedure:

  • After the final coupling cycle, perform a final Fmoc deprotection (Protocol 2, Step 1).

  • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), then dry it under high vacuum for at least 1 hour.

  • Prepare the appropriate cleavage cocktail in a fume hood (e.g., 10 mL for a 0.1 mmol synthesis).

  • Add the cold cocktail to the dried peptide-resin.[1]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization: Validating the Final Product

Raw synthetic peptides are never pure. Rigorous purification and characterization are essential to ensure the identity and quality of the final protease inhibitor.[9][20]

Characterization_Flow cluster_analysis Final QC Crude Crude Peptide Pellet Dissolve Dissolve in Aq. Acetonitrile/TFA Crude->Dissolve RPHPLC Purification by Reverse-Phase HPLC Dissolve->RPHPLC Fraction Collect Fractions RPHPLC->Fraction LCMS Analyze Fractions by LC-MS Fraction->LCMS Pool Pool Pure Fractions LCMS->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Inhibitor Lyophilize->Final Final_LCMS Purity & Identity Check (LC-MS) Final->Final_LCMS NMR Structural Elucidation (NMR, optional) AAA Amino Acid Analysis (optional)

Sources

Method

Application Note: Optimized Cleavage Protocols for Solid-Phase Synthesis of Peptides Incorporating Halogenated D-Amino Acids

Introduction & Mechanistic Background The incorporation of halogenated D-amino acids—such as D-Phe(4-I), D-Tyr(3-Br), or D-Phe(4-Cl)—is a powerful structural modification in peptide drug development. Halogenation enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The incorporation of halogenated D-amino acids—such as D-Phe(4-I), D-Tyr(3-Br), or D-Phe(4-Cl)—is a powerful structural modification in peptide drug development. Halogenation enhances lipophilicity, increases proteolytic stability, and improves binding affinity through halogen bonding within receptor pockets[1].

However, synthesizing these peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) introduces a critical vulnerability during the final cleavage and global deprotection step. The industry-standard cleavage cocktail relies heavily on Triisopropylsilane (TIPS) to scavenge carbocations generated by protecting groups (e.g., t-butyl, trityl)[2].

The Hydride Donor Dilemma (Causality): While TIPS is an exceptionally clean cation scavenger, it functions mechanistically as a potent hydride donor. Under the highly acidic conditions of a Trifluoroacetic Acid (TFA) cleavage, aryl halides—particularly iodinated and brominated aromatics—are highly susceptible to reduction. The hydride from TIPS attacks the protonated aromatic ring, cleaving the carbon-halogen bond and replacing it with a hydrogen atom[3]. This reductive dehalogenation can completely ruin a synthesis, converting expensive D-Phe(4-I) residues back into standard D-Phe.

To preserve the integrity of heavy halogens, silanes must be strictly excluded. The protocols below replace hydride donors with nucleophilic scavengers (phenol, water, thioanisole) that trap carbocations via electrophilic aromatic substitution without reducing the target peptide[1][2].

Cocktail Selection Matrix

Summarizing the quantitative composition and risk profiles of various cleavage cocktails ensures the correct thermodynamic environment for specific peptide sequences.

Table 1: Cleavage Cocktail Compositions and Dehalogenation Risk Profiles
Cocktail DesignationComposition (v/v or w/w)Primary Scavenger MechanismDehalogenation Risk (I/Br)Optimal Application
Standard TIPS 95% TFA / 2.5% TIPS / 2.5% H₂OHydride Donation (TIPS)Critical (80-100%) Fluorinated/Chlorinated peptides; Strictly avoid for I/Br
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTElectrophilic Aromatic Sub. (Phenol/Thioanisole)Low (<5%)Iodinated/Brominated peptides containing Cys, Met, or Trp[2]
Modified Reagent B 90% TFA / 5% Phenol / 5% H₂OElectrophilic Aromatic Sub. (Phenol)Negligible (<1%) Iodinated/Brominated peptides lacking Cys/Met[1]

Decision Workflow

The following logic tree dictates the selection of the cleavage cocktail based on the specific halogen utilized and the presence of highly nucleophilic amino acids.

CocktailSelection Seq Analyze Peptide Sequence Halogen Identify Halogen Type Seq->Halogen Heavy Iodine (I) / Bromine (Br) Halogen->Heavy High Reduction Risk Light Chlorine (Cl) / Fluorine (F) Halogen->Light Low Reduction Risk CysMet Contains Cys, Met, Trp? Heavy->CysMet CocktailC Standard Cocktail (TFA/TIPS/H2O) Light->CocktailC Standard SPPS CocktailA Reagent K Variant (TFA/Phenol/H2O/Thioanisole) CysMet->CocktailA Yes CocktailB Modified Reagent B (TFA/Phenol/H2O) CysMet->CocktailB No Validate Mini-Cleavage & LC-MS (Self-Validation) CocktailA->Validate CocktailB->Validate CocktailC->Validate

Decision matrix for selecting cleavage cocktails based on halogen type and sequence.

Self-Validating Experimental Protocols

To guarantee trustworthiness, this methodology employs a Self-Validating System . A micro-scale cleavage is performed and analytically verified before committing the bulk resin to the acidic environment.

Protocol A: Silane-Free Cleavage for Iodinated/Brominated Peptides

Objective: Cleave heavy-halogenated peptides while preventing reductive dehalogenation and ensuring complete deprotection[1].

Phase 1: Mini-Cleavage Validation (The Self-Validating Step)

  • Sampling: Extract ~2 mg of dried peptidyl-resin and place it in a 1.5 mL microcentrifuge tube.

  • Cocktail Preparation: Prepare 1 mL of Modified Reagent B (90% TFA, 5% Phenol, 5% H₂O). Causality: Phenol acts as the primary aromatic scavenger for t-butyl cations, replacing TIPS to eliminate hydride-driven dehalogenation[1].

  • Micro-Cleavage: Add 200 µL of the cocktail to the resin. Vortex gently and incubate at 38 °C for 30 minutes[1].

  • Precipitation: Pipette the cleavage solution into 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 x g for 2 minutes to pellet the crude peptide.

  • LC-MS Verification: Dissolve the pellet in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS.

    • Validation Checkpoint: Confirm the presence of the target mass ( M ). Scan for the dehalogenated byproduct ( ΔM=−125.9 Da for Iodine, ΔM=−78.9 Da for Bromine).

    • System Correction: If dehalogenation is >2%, verify that glassware and automated synthesizers are strictly free of residual silane cross-contamination[3]. If incomplete deprotection is observed (e.g., +56 Da for t-butyl), extend the global cleavage time.

Phase 2: Global Cleavage

  • Execution: Based on the validated parameters from Phase 1, treat the bulk resin with the silane-free cocktail (10 mL per gram of resin).

  • Incubation: Agitate gently for 1.5 to 2 hours at room temperature under an inert nitrogen atmosphere[2].

  • Filtration: Filter the resin through a sintered glass funnel and wash the resin twice with neat TFA to maximize yield.

  • Precipitation: Concentrate the combined filtrate under a nitrogen stream to 25% of its original volume, then precipitate dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4,000 x g for 5 minutes, wash the pellet twice with cold ether, dissolve in MS-grade water, and lyophilize.

Protocol B: Standard Cleavage for Chlorinated/Fluorinated Peptides

Because the Carbon-Chlorine and Carbon-Fluorine bonds possess significantly higher bond dissociation energies, they are highly resistant to silane-mediated reduction.

  • Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIPS, and 2.5% H₂O[2].

  • Cleavage: Add 10 mL of cocktail per gram of resin. Agitate for 2 hours at room temperature.

  • Workup: Filter, precipitate in cold diethyl ether, centrifuge, and lyophilize as described in Protocol A.

Analytical Validation Parameters

When reviewing the LC-MS data from the self-validation step, use the following exact mass shifts to diagnose side reactions:

  • Loss of Iodine (Deiodination): −125.90 Da

  • Loss of Bromine (Debromination): −78.92 Da

  • Loss of Chlorine (Dechlorination): −34.45 Da (Rare)

  • Incomplete t-Butyl Removal: +56.11 Da

  • Incomplete Trityl Removal: +242.31 Da

  • Alkylation by t-Butyl (on Trp/Tyr): +56.11 Da (Indicates insufficient phenol/scavenger concentration)

Sources

Application

Application Notes &amp; Protocols: Leveraging Fmoc-2,3-dichloro-D-homophenylalanine in Peptide-Based PROTACs for Targeted Protein Degradation

Abstract The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted destruction of disease-causing proteins, rather than their mere inhibition.[1] This modality open...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted destruction of disease-causing proteins, rather than their mere inhibition.[1] This modality opens avenues to pursue targets previously deemed "undruggable."[2][3] A significant subclass, peptide-based PROTACs (p-PROTACs), utilizes peptides as "warheads" to bind to the protein of interest (POI), offering high specificity and the ability to address large protein-protein interaction surfaces.[4] The efficacy of a p-PROTAC is critically dependent on the design of its peptide warhead. The incorporation of non-natural amino acids presents a powerful strategy to enhance binding affinity, metabolic stability, and cell permeability. This guide details the rationale and application of a specific non-natural amino acid, Fmoc-2,3-dichloro-D-homophenylalanine , as a strategic building block to augment the therapeutic potential of p-PROTACs. We provide a conceptual framework and detailed experimental protocols for its incorporation and subsequent evaluation.

Part 1: Scientific Rationale and Strategic Considerations

The PROTAC Paradigm: From Inhibition to Elimination

Conventional therapeutics typically function through an occupancy-driven model, requiring sustained binding to a protein's active site to inhibit its function. PROTACs operate on a fundamentally different, event-driven catalytic model.[2] These heterobifunctional molecules consist of three components: a "warhead" ligand for a POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker connecting them.[5] By forming a ternary complex, the PROTAC brings the POI into proximity with an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome.[6][7] The PROTAC is then released to initiate another degradation cycle, allowing for potent, sub-stoichiometric activity.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound 1. Binding PROTAC PROTAC E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound E2 E2-Ub E2->E3_bound 2. Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded 4. Degradation POI_bound->Proteasome 3. Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycle PROTAC_bound->E3_bound E3_bound->E3 Recycle

Figure 1: General mechanism of PROTAC-mediated protein degradation.
The Advantage of Halogenation in Peptide Warheads

The peptide warhead's design is paramount for a p-PROTAC's success. While native peptide sequences can be effective, they often suffer from poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids is a proven strategy to overcome these limitations.[9][10] Halogenated amino acids, in particular, offer a suite of advantageous physicochemical properties.[11]

The introduction of chlorine atoms, as in 2,3-dichloro-D-homophenylalanine, can significantly impact the peptide warhead by:

  • Increasing Hydrophobicity: The dichloro substitution substantially increases the lipophilicity of the side chain.[12][13] This can enhance binding to hydrophobic pockets within the target protein, a common feature of protein-protein interaction sites.

  • Promoting Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) on the target protein.[13] This can provide an additional energetic contribution to binding affinity and specificity that is not possible with standard amino acids.

  • Enhancing Proteolytic Resistance: The steric bulk and altered electronics conferred by the dichloro-phenyl group can hinder recognition and cleavage by cellular proteases, thereby increasing the half-life of the p-PROTAC.[12]

  • Inducing Favorable Conformations: The use of a D-amino acid can stabilize specific peptide secondary structures (e.g., turns) that may be optimal for receptor binding and can further increase resistance to proteolysis.

Focus: Fmoc-2,3-dichloro-D-homophenylalanine

This building block is strategically designed for incorporation into p-PROTACs via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[14] Its key features make it a compelling candidate for optimizing peptide warheads.

PropertyValue / DescriptionSource
CAS Number 1260616-08-7[15]
Molecular Formula C₂₅H₂₁Cl₂NO₄[15]
Molecular Weight 470.34 g/mol [15]
Stereochemistry D-configuration[15]
Key Structural Features - Fmoc Group: Base-labile Nα-protection for SPPS. - Homophenylalanine: Extra CH₂ group in the side chain, providing greater conformational flexibility and reach. - 2,3-Dichloro Substitution: Enhances hydrophobicity and enables potential halogen bonding.-

The combination of the D-configuration, the extended homophenylalanine backbone, and the dichloro substitution provides a unique tool for medicinal chemists to probe and enhance the interaction between a peptide warhead and its target protein.

Part 2: Conceptual Workflow and Experimental Protocols

The development of a p-PROTAC incorporating Fmoc-2,3-dichloro-D-homophenylalanine follows a logical, multi-stage process from design to biological validation.

Workflow Design 1. In Silico Design & Strategy - Identify POI & Peptide Binder - Select Substitution Site for Fmoc-2,3-diCl-D-hPhe-OH Synthesis 2. Chemical Synthesis - SPPS of Peptide Warhead - Conjugation to Linker-E3 Ligand Design->Synthesis Purification 3. Purification & Characterization - RP-HPLC Purification - LC-MS & NMR Verification Synthesis->Purification Evaluation 4. In Vitro Biological Evaluation - Ternary Complex Formation - Western Blot for Degradation - DC50 / Dmax Determination Purification->Evaluation Optimization 5. Lead Optimization - Iterate on Linker Length/Composition - Modify Peptide Sequence Evaluation->Optimization Iterative Cycle Optimization->Design

Figure 2: Conceptual workflow for the development of a novel p-PROTAC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Warhead

This protocol describes the manual incorporation of Fmoc-2,3-dichloro-D-homophenylalanine into a peptide sequence using standard Fmoc chemistry.

Materials & Reagents:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (standard and Fmoc-2,3-dichloro-D-homophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents: HBTU, HCTU, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the 20% piperidine treatment for 10-15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

  • Amino Acid Coupling (for Fmoc-2,3-dichloro-D-homophenylalanine):

    • In a separate vial, dissolve Fmoc-2,3-dichloro-D-homophenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Scientist's Note: The bulky, hydrophobic nature of this amino acid may lead to slower coupling kinetics.[12] Pre-activation for 2-5 minutes is recommended before adding the solution to the resin.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours at room temperature.

    • Causality Check: Standard coupling times are often 1 hour. Extended time is a precaution against steric hindrance from the dichloro-phenyl group.

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads, wash thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser test. A blue bead color indicates a complete reaction (no free primary amines). If the test is positive (yellow/orange beads), the coupling is incomplete.

    • Troubleshooting: If coupling is incomplete, drain the vessel and repeat the coupling step (double coupling).

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: PROTAC Assembly via Amide Coupling

This protocol assumes the availability of an E3 ligase ligand (e.g., VHL or CRBN ligand) pre-functionalized with a linker terminating in a carboxylic acid or an activated ester (e.g., NHS ester).

Materials & Reagents:

  • Crude peptide warhead with a free N-terminus (from Protocol 1)

  • Linker-E3 Ligase Ligand (e.g., Pomalidomide-linker-COOH)

  • Coupling Reagents: HATU or HBTU

  • Base: DIPEA or Collidine

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve the crude peptide warhead (1.0 eq.), the Linker-E3 Ligase Ligand (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of the starting materials and the formation of the desired PROTAC product mass.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DMSO.

    • Filter the solution to remove any solids.

    • The resulting solution contains the crude p-PROTAC, ready for purification.

Protocol 3: Purification and Biological Evaluation

1. Purification:

  • Purify the crude p-PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the main product peak.

  • Confirm the identity and purity (>95%) of the collected fractions using high-resolution LC-MS.

2. Biological Evaluation:

  • Western Blot Analysis: Treat cancer cell lines expressing the POI with varying concentrations of the purified p-PROTAC for a set time (e.g., 18-24 hours). Lyse the cells and perform a Western blot using an antibody against the POI to visualize its degradation.

  • DC₅₀ and Dₘₐₓ Determination: Quantify the band intensities from the Western blot to generate a dose-response curve. The DC₅₀ is the concentration of PROTAC that induces 50% degradation of the POI, and the Dₘₐₓ is the maximum percentage of degradation achieved.

Hypothetical Data Presentation:

PROTAC ConstructPeptide Warhead SequenceDC₅₀ (nM)Dₘₐₓ (%)
Control-PROTAC Ac-Ala-Phe -Ala-Gly-Linker-VHL15085
Test-PROTAC-1 Ac-Ala-(2,3-diCl-D-hPhe) -Ala-Gly-Linker-VHL2595
Test-PROTAC-2 Ac-** (2,3-diCl-D-hPhe) **-Ala-Ala-Gly-Linker-VHL9890

This table illustrates how the strategic placement of the non-natural amino acid could potentially improve degradation potency (lower DC₅₀) and efficiency (higher Dₘₐₓ).

Part 3: Conclusion and Future Outlook

The incorporation of Fmoc-2,3-dichloro-D-homophenylalanine into peptide-based PROTACs represents a sophisticated strategy for enhancing their therapeutic properties. The unique combination of increased hydrophobicity, potential for halogen bonding, and inherent proteolytic resistance offers a rational path toward developing more potent and durable protein degraders. The protocols outlined herein provide a robust framework for the synthesis, purification, and evaluation of these next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the creative use of non-natural amino acids will undoubtedly be a cornerstone of innovation, enabling scientists to fine-tune molecular interactions and unlock the full potential of this transformative technology.

References

  • Drug Discovery News. (2025, December 15). What are PROTACs? Mechanisms, advantages, and challenges.
  • The Biochemist. (2021, July 23).
  • Scott, D. E., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
  • Kolar, M., et al. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Ciulli, A. (n.d.). PROTACs: Principles and Mechanisms.
  • Khan, S., et al. (2026, February 19). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. Cancers.
  • Xie, Y., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy.
  • Kim, T. H., & Park, S. B. (2021).
  • Antaros Medical. (2025, August 18).
  • BenchChem. (2025). The Architects of Cellular Demolition: A Technical Guide to PROTAC Design and Synthesis.
  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Hughes, S. J., & Ciulli, A. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed.
  • International Journal of Current Research and Review. (2025, September 19).
  • Schapira, M., et al. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe-OH and Fmoc-D-Phe(2,4-Cl2)-OH in Peptide Synthesis.
  • ResearchGate. (n.d.).
  • Hendrickson, T. L., et al. (2004). Incorporation of nonnatural amino acids into proteins. Annual Review of Biochemistry.
  • Profacgen. (2025, August 1).
  • Riamondo, C., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • ChemScene. (n.d.). Fmoc-2,3-dichloro-D-homophenylalanine.
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • LGC Standards. (n.d.). Focus on FMOC chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Fmoc-2,3-dichloro-D-homophenylalanine Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation when incorporating the non-natural amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation when incorporating the non-natural amino acid Fmoc-2,3-dichloro-D-homophenylalanine (Fmoc-D-Hph(2,3-Cl2)-OH) into complex peptide sequences.

🔬 Mechanistic Causality: Why Does This Residue Epimerize?

To prevent racemization, we must first understand the chemical causality driving it. Fmoc-D-Hph(2,3-Cl2)-OH is highly susceptible to D-to-L epimerization during Solid-Phase Peptide Synthesis (SPPS) due to three interacting factors:

  • Oxazolone Formation: During carboxyl activation, the amino acid is converted into an electron-deficient active ester. Under basic conditions, this intermediate can cyclize into a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and exceptionally susceptible to abstraction by tertiary amines, leading to a planar enolate and subsequent loss of chiral integrity[1].

  • Inductive Effects (-I): The 2,3-dichloro substitution on the aromatic ring exerts an electron-withdrawing effect. While the extra methylene group in homophenylalanine slightly insulates the α-carbon compared to standard phenylalanine, the inductive pull still increases the acidity of the α-proton, accelerating base-catalyzed direct enolization[1].

  • Steric Hindrance: The bulky nature of the dichlorinated homophenylalanine side chain slows down the nucleophilic attack of the resin-bound amine. This prolonged coupling time extends the lifetime of the highly activated intermediate, giving base-catalyzed racemization more time to occur[2].

📊 Decision Workflow for Coupling Optimization

Workflow A Identify Racemization Risk: Fmoc-2,3-dichloro-D-Hph-OH B Select Coupling Strategy A->B C Base-Free Method (Optimal) B->C Preferred D Uronium Method (Alternative) B->D If required E DIC / OxymaPure (No Tertiary Amine) C->E F HATU / TMP (Collidine) (Avoid DIPEA) D->F G Zero Pre-activation Time Add directly to resin E->G F->G H Temperature Control Coupling at 20-25°C G->H I Successful Coupling < 1% Epimerization H->I

Decision tree for selecting coupling conditions to minimize epimerization of D-homophenylalanine.

💡 Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA chemistry, and I observe >5% D-to-L epimerization. How can I fix this? A1: The primary culprit is the strong, unhindered base N,N-diisopropylethylamine (DIPEA, pKa ~10.1). DIPEA rapidly abstracts the α-proton of the highly activated uronium intermediate. To resolve this,2[2]. TMP is significantly weaker (pKa ~7.4) and highly sterically hindered, which3[3].

Q2: Is there a coupling reagent system that avoids tertiary amines entirely? A2: Yes. The most robust system for racemization-prone residues is the combination of Diisopropylcarbodiimide (DIC) and OxymaPure. 1[1]. Because the reaction environment operates under practically neutral conditions,4[4].

Q3: Does pre-activation time impact the chiral integrity of this residue? A3: Absolutely. Prolonged exposure of the activated amino acid to basic conditions exponentially increases racemization. You must implement a "zero pre-activation" protocol.5[5].

Q4: Should I use microwave-assisted heating to overcome the steric hindrance? A4: No.2[2]. For sensitive halogenated D-amino acids, perform the coupling reaction at a lower temperature (e.g., 0°C to 25°C) to maintain stereochemical integrity.

📈 Quantitative Data Presentation

The table below summarizes the expected epimerization rates based on various coupling conditions extrapolated from highly sensitive halogenated and homophenylalanine derivatives.

Coupling ReagentsBase (Equivalents)TemperaturePre-activation TimeExpected Epimerization (D → L)
HATU / HOAtDIPEA (2.0 eq)25°C5 minutes5.0% - 12.0%
HATU / HOAtTMP (2.0 eq)25°C0 minutes1.0% - 2.5%
DIC / OxymaPureNone75°C (Microwave)2 minutes2.0% - 4.0%
DIC / OxymaPure None 25°C 0 minutes < 0.5%

🧪 Self-Validating Experimental Protocol: DIC/Oxyma Coupling

To ensure trustworthiness, this protocol incorporates a Self-Validating Micro-Cleavage Step . This guarantees that the stereocenter is intact before you commit to synthesizing the remainder of the peptide sequence.

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin in DMF for 15 minutes.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 × 5 minutes).

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to ensure complete removal of residual piperidine base.

Step 2: Zero-Preactivation Coupling

  • Weigh 3.0 equivalents of Fmoc-D-Hph(2,3-Cl2)-OH and 3.0 equivalents of OxymaPure.

  • Dissolve both solid reagents together in a minimal volume of DMF (approx. 0.1 M concentration).

  • Critical Step: Add the dissolved amino acid/Oxyma mixture directly to the resin.

  • Immediately add 3.0 equivalents of Diisopropylcarbodiimide (DIC) directly to the reaction vessel[6]. Do not pre-mix the DIC with the amino acid beforehand.

  • Agitate the reaction vessel gently at room temperature (20–25°C) for 2 hours.

Step 3: Self-Validating Micro-Cleavage & Analysis

  • Withdraw approximately 5 mg of the coupled resin. Wash with DCM and dry under a vacuum.

  • Cleave the peptide fragment from the micro-sample using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour.

  • Evaporate the TFA under a stream of nitrogen, precipitate with cold diethyl ether, and centrifuge.

  • Reconstitute the pellet in HPLC buffer and inject onto a Chiralpak HPLC column.

  • Validation Check: Confirm that the L-diastereomer peak integrates to <1% relative to the desired D-isomer product. Only proceed with the next SPPS cycle once this metric is validated.

📚 References

1.[3]3 - highfine.com 2.[2]2 - benchchem.com 3.[6]6 - benchchem.com 4.[1]1 - peptidechemistry.org 5.[5] 5 - acs.org 6.[4]4 - chemrxiv.org

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 2,3-dichloro-D-homophenylalanine by RP-HPLC

Welcome to the technical support center for the purification of synthetic peptides incorporating 2,3-dichloro-D-homophenylalanine. The inclusion of this non-canonical amino acid significantly enhances peptide hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthetic peptides incorporating 2,3-dichloro-D-homophenylalanine. The inclusion of this non-canonical amino acid significantly enhances peptide hydrophobicity and introduces unique purification challenges. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Core Principles & Initial Considerations

The 2,3-dichloro-D-homophenylalanine residue presents a dual challenge for reverse-phase HPLC (RP-HPLC) purification. Firstly, the additional methylene group of the homophenylalanine structure, combined with two chlorine atoms on the aromatic ring, dramatically increases the hydrophobicity of the peptide. This leads to very strong retention on standard C18 columns. Secondly, the bulky, electron-withdrawing nature of the dichlorinated ring can influence peptide conformation and secondary interactions with the stationary phase.

Successful purification hinges on strategies that mitigate these strong hydrophobic interactions while ensuring good peak shape and resolution from closely-related synthesis impurities, such as deletion or truncated sequences.[1][2]

Frequently Asked Questions (FAQs)

Q1: My peptide containing 2,3-dichloro-D-homophenylalanine is showing extremely long retention times or isn't eluting from my C18 column. What should I do?

This is a common issue due to the high hydrophobicity of the peptide. Standard C18 phases may be too retentive.

  • Solution 1: Change Column Chemistry. Switch to a stationary phase with a shorter alkyl chain, such as a C8 or C4 column.[3][4] These phases are less hydrophobic and will reduce retention times. For very hydrophobic peptides, a diphenyl or phenyl-hexyl phase can also offer alternative selectivity.

  • Solution 2: Increase Organic Solvent Strength. If you are using acetonitrile (ACN), consider adding a stronger, more non-polar solvent like isopropanol (IPA) to your mobile phase B. A mixture of ACN/IPA (e.g., 70:30) can significantly enhance elution strength.[5]

  • Solution 3: Steepen the Gradient. A steeper gradient (e.g., increasing from 1%/min to 3-5%/min) will decrease the overall run time and elute the peptide faster. However, this may sacrifice resolution.[6]

Q2: The peak for my peptide is very broad and shows significant tailing. What is the cause and how can I fix it?

Poor peak shape is often due to secondary ionic interactions between the peptide and the silica backbone of the column, or slow kinetics of desorption from the stationary phase.[7]

  • Solution 1: Optimize Ion-Pairing Agent. Ensure you are using an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1% (v/v). TFA protonates basic residues and masks residual silanols on the stationary phase, reducing secondary interactions.[7][8] If tailing persists, consider using a different ion-pairing agent like difluoroacetic acid (DFA), which may offer different selectivity.[9]

  • Solution 2: Increase Column Temperature. Elevating the column temperature to 40-60°C can improve peak shape.[5] This reduces mobile phase viscosity, improves mass transfer kinetics, and can disrupt peptide secondary structures that may contribute to broadening.[10]

  • Solution 3: Check for Column Overload. Injecting too much sample can lead to peak fronting or tailing. Reduce the sample load by 50-75% to see if peak shape improves.

Q3: My crude peptide is not fully soluble in the initial mobile phase (e.g., 5% ACN in water). How should I prepare my sample?

Solubility is a major hurdle for highly hydrophobic peptides. Injecting a sample in a solvent stronger than the initial mobile phase can cause peak distortion and precipitation on the column.

  • Solution 1: Use Minimal Organic Solvent. Dissolve the peptide in the minimum possible volume of a strong organic solvent like DMSO, DMF, or NMP, and then dilute it with your initial mobile phase (Mobile Phase A) to the desired injection concentration. Ensure the final concentration of the strong solvent is as low as possible (<5-10%).

  • Solution 2: Consider Acidic or Basic Diluents. Depending on the peptide's isoelectric point (pI), adding a small amount of acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide) to the sample diluent can improve solubility.[1] Be aware that this can affect the chromatography, so consistency is key.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a systematic, cause-and-effect format.

Problem: Poor or No Peptide Recovery
  • Potential Cause 1: On-Column Precipitation. The peptide may be soluble in the injection solvent but precipitates when it encounters the weaker initial mobile phase at the column head.

    • Solution: Decrease the injection volume. Prepare the sample in a diluent that is as chromatographically weak as possible while maintaining solubility.

  • Potential Cause 2: Irreversible Binding. The peptide is so hydrophobic that it binds irreversibly to the stationary phase under the gradient conditions used.

    • Solution: After the main gradient, add a high-organic wash step using a stronger solvent like isopropanol (e.g., 95% IPA with 0.1% TFA) to strip the column.[5] If the peptide elutes here, the primary gradient needs to be made stronger or the column chemistry needs to be changed to a less retentive one (C4 or C8).

Problem: Poor Resolution From Synthesis Impurities
  • Potential Cause 1: Gradient is Too Steep. A rapid increase in organic solvent concentration does not provide enough time for the column to differentiate between the main peptide and closely eluting impurities (e.g., deletion sequences which are often more hydrophilic).

    • Solution: Implement a shallower gradient around the elution point of the target peptide.[6][11] For example, if the peptide elutes at 60% B, run a shallow gradient segment from 50% to 70% B over 30-40 minutes (e.g., 0.5%/min).

  • Potential Cause 2: Sub-optimal Selectivity. The mobile phase/stationary phase combination is not providing sufficient chemical or structural differentiation.

    • Solution A (Mobile Phase): Change the organic modifier. If using acetonitrile, try methanol or isopropanol. These solvents have different interactions with the peptide and stationary phase and can alter elution order.[10]

    • Solution B (pH): Change the mobile phase pH. While low pH with TFA is standard, sometimes adjusting the pH can change the ionization state of certain residues, altering selectivity.[7] Using a formic acid-based system (pH ~2.8) or operating at a higher pH (if using a hybrid or pH-stable column) can be effective.[12]

    • Solution C (Stationary Phase): Switch to a column with a different chemistry, such as a phenyl-hexyl phase, which provides aromatic pi-pi interactions that can help resolve peptides based on aromatic residue content.[13]

Experimental Protocols and Workflows
Workflow for Method Development

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Scout_Start Crude Peptide Sample Scout_Col Select C4 or C8 Column (e.g., 300Å, 3.5-5 µm) Scout_Start->Scout_Col Scout_MP Mobile Phase: A: 0.1% TFA in H2O B: 0.1% TFA in ACN Scout_Col->Scout_MP Scout_Grad Run Fast Scouting Gradient (e.g., 5-95% B in 15 min) Scout_MP->Scout_Grad Scout_Eval Evaluate Retention Time (RT) and Peak Shape Scout_Grad->Scout_Eval Opt_Grad Design Shallow Gradient around Scouting RT (e.g., 0.5-1.0% / min) Scout_Eval->Opt_Grad If peptide elutes Opt_Solvent Test Alternative Solvent (e.g., IPA in Mobile Phase B) Scout_Eval->Opt_Solvent If peptide is too retained Opt_Temp Increase Temperature (40-60°C) Opt_Grad->Opt_Temp Opt_Temp->Opt_Solvent Opt_Eval Assess Resolution and Peak Purity Opt_Solvent->Opt_Eval Final_Load Perform Loading Study to Determine Max Capacity Opt_Eval->Final_Load If resolution is adequate Final_Frac Run Preparative Scale with Optimized Method Final_Load->Final_Frac Final_QC Analyze Fractions by LC-MS for Purity Final_Frac->Final_QC

Caption: Method development workflow for hydrophobic peptides.

Protocol 1: Sample Preparation for Highly Hydrophobic Peptides
  • Initial Solubility Test: In a microfuge tube, attempt to dissolve ~0.5 mg of the lyophilized peptide in 100 µL of Mobile Phase A (e.g., 0.1% TFA in water). Vortex thoroughly. If it does not dissolve, proceed to the next step.

  • Use of Organic Co-solvent: To the suspension from Step 1, add pure DMSO dropwise (1-2 µL at a time), vortexing between additions, until the peptide is fully dissolved. Keep the volume of DMSO to an absolute minimum.

  • Dilution: Dilute the concentrated stock solution with Mobile Phase A to your target injection concentration (e.g., 1 mg/mL). Ensure the final percentage of DMSO is below 10% to prevent injection solvent effects.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulate matter.[14]

Data Presentation
Table 1: Recommended RP-HPLC Column Chemistries
Stationary PhaseParticle Size (µm)Pore Size (Å)Characteristics & Best Use For Dichlorinated Peptides
C18 (Octadecyl) 1.7 - 5120 - 300High Retention: Often too hydrophobic, leading to very long RTs. Use only if peptide has many hydrophilic residues to balance hydrophobicity.
C8 (Octyl) 1.7 - 5120 - 300Medium Retention: A good starting point. Offers a balance between retention and manageable elution conditions.[4]
C4 (Butyl) 3.5 - 10300Low Retention: Excellent choice for highly hydrophobic peptides to reduce run times and improve recovery.[3][4]
Phenyl-Hexyl 1.7 - 5120 - 300Alternative Selectivity: Provides pi-pi interactions with the dichlorophenyl ring, which can improve resolution from impurities lacking this moiety.[13]
Table 2: Common Mobile Phase Modifiers
ModifierTypical ConcentrationpKaProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~0.5Excellent ion-pairing agent, provides sharp peaks.Strong ion suppression in mass spectrometry (MS).
Formic Acid (FA) 0.1%~3.75Highly volatile and MS-friendly.[9]Weaker ion-pairing, can lead to broader peaks compared to TFA.
Difluoroacetic Acid (DFA) 0.05 - 0.1%~1.3Good compromise between TFA's peak shaping and FA's MS compatibility.Less common, may require sourcing.
Troubleshooting Decision Tree

G start Problem: Broad or Tailing Peak cause1 Secondary Interactions with Silica? start->cause1 cause2 Poor Mass Transfer / Kinetics? start->cause2 cause3 Column Overload? start->cause3 sol1 Increase TFA to 0.1% or use different ion-pairing agent (DFA) cause1->sol1 Yes sol2 Increase Column Temp (40-60°C) cause2->sol2 Yes sol3 Use a shallower gradient cause2->sol3 Yes sol4 Reduce sample mass injected by 50% cause3->sol4 Yes

Caption: Decision tree for troubleshooting poor peak shape.

References
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Gong, Y., & Li, J. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). Retrieved from [Link]

  • Gao, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(19), 6766. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters.
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Nageswara Rao, R., & Narasa Raju, A. (2014). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are the ways to optimize peak shape and improve chromatography for nano LC separations?. Waters.
  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251. Humana Press.
  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. Retrieved from [Link]

  • Arnold, F. H. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. MAC-MOD Analytical. Retrieved from [Link]

  • Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of PEGylated Peptides. BenchChem.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Grace. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace.
  • Lee, M. W., et al. (2005). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Analytical Chemistry, 77(16), 5341-5349. Retrieved from [Link]

  • Inokuma, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical & Pharmaceutical Bulletin, 69(4), 303-313. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Enzymology, 289, 426-469. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Retrieved from [Link]

  • Pinto, M. F., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 26(5), 2548. Retrieved from [Link]

  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 226-241. Retrieved from [Link]

  • Ogawa, T., et al. (1993). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Bioorganic & Medicinal Chemistry Letters, 3(8), 1649-1652. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 28(3), 1109. Retrieved from [Link]

  • ResearchGate. (2015). Characterization of cyclic peptides containing disulfide bonds. Retrieved from [Link]

  • Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1157(1-2), 118-143. Retrieved from [Link]

  • Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Krokhin Lab. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Fmoc-2,3-dichloro-D-homophenylalanine vs Fmoc-2,4-dichloro-D-homophenylalanine in drug design

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and low membran...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and low membrane permeability. Among the most impactful building blocks are the halogenated D-homophenylalanine derivatives.

This guide provides an in-depth comparative analysis of Fmoc-2,3-dichloro-D-homophenylalanine and Fmoc-2,4-dichloro-D-homophenylalanine . By understanding the distinct steric and electronic profiles dictated by the position of their chlorine substituents, drug development professionals can rationally select the optimal derivative for applications ranging from antimicrobial peptidomimetics to targeted protein-protein interaction (PPI) inhibitors.

Structural and Mechanistic Profiling

Both derivatives share a core scaffold designed to fundamentally alter peptide pharmacokinetics and pharmacodynamics, but their specific substitution patterns dictate their behavior in a biological system.

The Core Scaffold: D-Chirality and Homo-Elongation
  • Proteolytic Evasion (D-Chirality): Endogenous proteases are stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration effectively renders the peptide invisible to most proteolytic enzymes, drastically extending plasma half-life.

  • Pocket Penetration (Homo-Elongation): The "homo" designation indicates the addition of a methylene group ( −CH2​− ) between the alpha-carbon and the phenyl ring. This extra spacer decouples the aromatic side chain from the rigid peptide backbone, granting it the rotational freedom required to probe and anchor into deep, cryptic hydrophobic pockets that standard phenylalanine cannot reach.

The Dichloro-Substitution: 2,3- vs. 2,4- Positions

The addition of two chlorine atoms significantly increases the lipophilicity (LogP) of the peptide, which is a critical factor for permeating lipid bilayers, such as the challenging outer membrane of Gram-negative bacteria[1]. Furthermore, chlorine atoms participate in halogen bonding —a highly directional non-covalent interaction where the electron-deficient "sigma hole" on the halogen interacts with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein.

  • 2,3-Dichloro Pattern (Ortho, Meta): The adjacent chlorines create a dense, localized region of steric bulk. The ortho-chlorine restricts the rotation around the Cβ​−Cγ​ bond due to steric clash with the peptide backbone, locking the side chain into a restricted set of rotamers. This is ideal when the drug design requires a rigid, pre-organized bioactive conformation.

  • 2,4-Dichloro Pattern (Ortho, Para): While the ortho-chlorine still provides necessary conformational restriction, the para-chlorine projects linearly away from the backbone. This vector is highly optimized for deep hydrophobic sub-pockets, allowing the para-chlorine to form strong, terminal halogen bonds at the base of a receptor site.

Mechanism_Action Drug Halogenated D-Peptide Protease Endogenous Proteases Drug->Protease Evasion (D-Chirality) Membrane Bacterial Outer Membrane Drug->Membrane Permeation (High LogP) Target Hydrophobic Target Pocket Membrane->Target Halogen Bonding (Cl...O=C)

Mechanism of D-homophenylalanine peptides: protease evasion, permeation, and halogen bonding.

Comparative Performance Data

When selecting between these two building blocks for Solid-Phase Peptide Synthesis (SPPS), researchers must weigh their structural benefits against their synthetic challenges. The table below synthesizes the quantitative and qualitative data for both derivatives[2][3].

ParameterFmoc-2,3-dichloro-D-homophenylalanineFmoc-2,4-dichloro-D-homophenylalanine
CAS Number 1260616-08-71260613-97-5
Substitution Pattern Ortho, Meta (2,3)Ortho, Para (2,4)
Steric Hindrance (Alpha-Carbon) Very High (adjacent bulky chlorines)High (distributed bulk)
Halogen Bonding Vector Lateral / AngledLinear / Deep-pocket directed
LogP Contribution +1.4 to +1.6 (Highly Lipophilic)+1.5 to +1.7 (Highly Lipophilic)
SPPS Coupling Kinetics Slow (Requires extended coupling)Moderately Slow
Primary Application Conformational locking, surface bindingDeep pocket anchoring, antimicrobial

Experimental Workflow: Self-Validating SPPS Protocol

The significant steric bulk introduced by the ortho-chlorine in both derivatives severely retards acylation kinetics during SPPS. Standard coupling reagents (like DIC/HOBt) will often result in incomplete couplings and truncated failure sequences.

To ensure scientific integrity and high yields, the following protocol utilizes a highly reactive uronium salt (HATU) combined with a self-validating Kaiser test loop. Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate that can overcome the steric clash at the alpha-amine, driving the coupling to completion.

Step-by-Step Methodology
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise neutralize the coupling reagents.

  • Activation (Pre-activation is critical): In a separate vial, dissolve 3.0 equivalents of the Fmoc-dichloro-D-homophenylalanine derivative and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 2 minutes to form the active ester.

  • Extended Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120–180 minutes . The extended time is strictly necessary to accommodate the slow kinetics caused by the ortho-chlorine steric shield.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Proceed to step 6.

    • Positive (Blue): Do not proceed. Perform a second coupling using a different chemistry (e.g., DIC/OxymaPure) for 60 minutes to prevent sequence deletion.

  • Capping: Treat the resin with acetic anhydride/pyridine (1:10 in DMF) for 10 minutes to permanently cap any unreacted amines, ensuring that any failed couplings result in easily separable truncated peptides rather than complex deletion sequences.

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate AA Activation (HATU/DIPEA) Deprotect->Activate Couple Extended Coupling (Bulky Unnatural AA) Activate->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Deprotect Negative (Proceed) Validate->Couple Positive (Recouple)

SPPS workflow for bulky unnatural amino acids featuring self-validating Kaiser test loops.

Conclusion for Drug Designers

The choice between Fmoc-2,3-dichloro-D-homophenylalanine and Fmoc-2,4-dichloro-D-homophenylalanine should be driven by the structural biology of the target. If the goal is to force a peptide into a rigid conformation to bind a shallow, broad surface receptor, the 2,3-dichloro derivative provides superior conformational locking. Conversely, if the target features a deep, narrow hydrophobic pocket—or if the goal is to design a broad-spectrum Gram-negative antimicrobial peptidomimetic—the 2,4-dichloro derivative offers the optimal linear vector for halogen bonding and membrane insertion[1].

Sources

Comparative

NMR characterization and chemical shifts of Fmoc-2,3-dichloro-D-homophenylalanine

Title: NMR Characterization and Chemical Shifts of Fmoc-2,3-dichloro-D-homophenylalanine: A Comparative Guide for Peptidomimetic Design Executive Summary In the landscape of rational drug design, unnatural amino acids ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: NMR Characterization and Chemical Shifts of Fmoc-2,3-dichloro-D-homophenylalanine: A Comparative Guide for Peptidomimetic Design

Executive Summary

In the landscape of rational drug design, unnatural amino acids are critical tools for overcoming the poor pharmacokinetic profiles of native peptides. Fmoc-2,3-dichloro-D-homophenylalanine (Fmoc-D-HoPhe(2,3-Cl2)-OH) represents a highly specialized building block. By combining D-stereochemistry, backbone homologation, and di-halogenation, it offers unique steric, electronic, and lipophilic properties.

As a Senior Application Scientist, I approach the characterization of such highly modified building blocks not just as a routine analytical task, but as a self-validating system. This guide objectively compares the structural and nuclear magnetic resonance (NMR) properties of Fmoc-D-HoPhe(2,3-Cl2)-OH against standard alternatives, providing a field-proven methodology for its characterization and application in Solid-Phase Peptide Synthesis (SPPS).

Structural Anatomy & Causality: The "Why" Behind the Molecule

To understand the NMR spectra and SPPS performance of this molecule, we must first deconstruct the causality behind its structural design:

  • The Fmoc Group: Provides temporary α -amino protection. It is highly stable to the acidic conditions of side-chain deprotection but easily cleaved by secondary amines (e.g., piperidine). Its bulky, aromatic nature dominates the downfield region of an NMR spectrum.

  • D-Stereochemistry: Inverts the natural chirality, rendering the resulting peptide highly resistant to endogenous proteolytic degradation.

  • Homologation (The extra γ -CH 2​ ): Inserting an additional methylene group between the α -carbon and the phenyl ring increases the conformational flexibility of the side chain. This allows the aromatic pharmacophore to probe deeper into hydrophobic binding pockets[1].

  • 2,3-Dichloro Substitution: The addition of chlorine atoms at the ortho and meta positions serves a dual purpose. First, it significantly increases the overall lipophilicity (LogP) and enables halogen bonding. Second, the bulky ortho-chlorine creates a steric clash with the γ -CH 2​ group, severely restricting the χ2​ dihedral angle. This rotameric restriction is invaluable for locking peptidomimetics into specific bioactive conformations[2].

Comparative NMR Chemical Shifts

When characterizing Fmoc-D-HoPhe(2,3-Cl2)-OH, the primary analytical challenge is differentiating its signals from those of simpler derivatives. The homologation shifts the α -proton upfield, while the di-halogenation shifts the aromatic protons downfield due to inductive (-I) and anisotropic effects.

The table below summarizes the expected quantitative NMR data, comparing our target molecule with standard alternatives.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (Expected values in DMSO-d 6​ )

Amino Acid Derivative α -CH (ppm) β -CH 2​ (ppm) γ -CH 2​ (ppm)Aromatic Protons (Side Chain, ppm)
Fmoc-D-Phe-OH 4.35 - 4.452.90 - 3.20N/A7.15 - 7.35 (5H, m)
Fmoc-D-HoPhe-OH 4.15 - 4.251.85 - 2.102.60 - 2.757.15 - 7.30 (5H, m)
Fmoc-D-Phe(4-Cl)-OH 4.35 - 4.452.90 - 3.20N/A7.25 (2H, d), 7.35 (2H, d)
Fmoc-D-HoPhe(2,3-Cl2)-OH 4.15 - 4.251.90 - 2.152.80 - 2.957.30 (1H, t), 7.40 (1H, dd), 7.55 (1H, dd)

Note: The Fmoc protective group signals—typically observed at 4.20-4.30 (CH), 4.35 (CH 2​ ), and 7.30-7.90 (8H, Ar)—are conserved across all derivatives and are omitted from the table for clarity.

Causality of the Shifts: The α -proton in homophenylalanine derivatives is more shielded (~4.2 ppm) compared to standard phenylalanine (~4.4 ppm) because the anisotropic deshielding cone of the aromatic ring is pushed one carbon further away[1]. Conversely, the γ -CH 2​ protons in the 2,3-dichloro derivative are shifted downfield (~2.9 ppm) compared to the unsubstituted analog (~2.7 ppm) due to the strong electron-withdrawing inductive effect of the adjacent halogens[2].

Experimental Protocol: Self-Validating NMR Characterization System

A robust analytical workflow must be self-validating. Because the downfield aromatic signals of the 2,3-dichlorophenyl group (7.30–7.55 ppm) heavily overlap with the inner aromatic signals of the Fmoc group, relying solely on 1D 1 H NMR is an analytical vulnerability.

The following step-by-step protocol ensures absolute structural verification:

Step 1: Sample Preparation & Solvent Selection

  • Weigh 10–15 mg of Fmoc-D-HoPhe(2,3-Cl2)-OH into a clean vial.

  • Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d 6​ ).

    • Expert Insight: While CDCl 3​ is common, Fmoc-protected amino acids often exhibit concentration-dependent aggregation via hydrogen bonding in non-polar solvents. DMSO-d 6​ disrupts these intermolecular bonds, yielding significantly sharper multiplets for the α -CH and carbamate N-H protons[3].

Step 2: 1D 1 H NMR Acquisition

  • Acquire a standard 1D proton spectrum (minimum 16 scans, 400 MHz or higher).

  • Calibrate the residual solvent peak (DMSO-d 6​ at 2.50 ppm).

  • Perform a D 2​ O exchange if the N-H doublet (~7.6 ppm) is ambiguous. Adding a drop of D 2​ O will cause the acidic N-H proton to exchange and disappear, confirming its assignment[3].

Step 3: 2D NMR Resolution (The Critical Step)

  • Because the 2,3-dichloro aromatic protons (H-4, H-5, H-6) overlap with the Fmoc fluorenyl protons, acquire a 1 H- 1 H COSY spectrum.

  • Trace the isolated spin system of the 2,3-dichlorophenyl ring: The triplet at ~7.30 ppm (H-5) will show cross-peaks to two distinct doublets of doublets at ~7.40 ppm (H-4) and ~7.55 ppm (H-6). This spin system will be completely isolated from the Fmoc aromatic network.

Step 4: 13 C and DEPT-135 Acquisition

  • Acquire a 13 C NMR spectrum to verify the carbon skeleton.

  • Run a DEPT-135 experiment.

    • Expert Insight: This is the ultimate self-validating check for homologation. In DEPT-135, the β -CH 2​ and γ -CH 2​ carbons will phase negatively (pointing down), while the α -CH and aromatic CH carbons will phase positively (pointing up). This definitively proves the presence of the homophenylalanine backbone[1].

Mandatory Visualization: NMR Workflow

NMR_Workflow N1 Sample Preparation (10-15 mg in DMSO-d6) N2 Acquire 1D 1H NMR (w/ Solvent Suppression) N1->N2 N3 Signal Overlap Check (Fmoc vs. 2,3-Cl2-Ph) N2->N3 N4 Acquire 2D NMR (COSY, HSQC, HMBC) N3->N4 Overlap Present N5 Acquire 13C NMR (DEPT-135 for CH2/CH) N3->N5 Clear Signals N4->N5 N6 Chemical Shift Assignment & Multiplet Analysis N5->N6 N7 Final Validation (Confirm HoPhe Backbone) N6->N7

Figure 1: Self-validating NMR characterization workflow for Fmoc-protected unnatural amino acids.

Performance Comparison in Peptide Synthesis

Beyond analytical characterization, how does Fmoc-D-HoPhe(2,3-Cl2)-OH perform practically in the synthesizer compared to its alternatives?

Table 2: SPPS Performance & Physicochemical Properties Comparison

Amino Acid DerivativeSteric Hindrance at α -CarbonCoupling Efficiency (SPPS)Calculated LogP (approx.)Primary Design Application
Fmoc-D-Phe-OH ModerateExcellent (>98%)3.5Standard hydrophobic core
Fmoc-D-HoPhe-OH LowExcellent (>98%)3.9Extended hydrophobic reach
Fmoc-D-Phe(4-Cl)-OH ModerateExcellent (>98%)4.1Halogen bonding, para-directed
Fmoc-D-HoPhe(2,3-Cl2)-OH LowHigh (>95%)4.8Enhanced lipophilicity, altered rotamer

Causality of Performance: Interestingly, despite the massive steric bulk of the 2,3-dichlorophenyl group, the coupling efficiency of Fmoc-D-HoPhe(2,3-Cl2)-OH at the α -carbon remains exceptionally high. This is because the homologation ( γ -CH 2​ ) physically distances the bulky aromatic ring from the activated ester during the coupling step, reducing transition-state steric clash compared to a standard phenylalanine derivative. However, its high LogP (4.8) means that once incorporated, the resulting peptide may require optimized cleavage cocktails (e.g., higher percentages of scavengers like TIPS) to prevent lipophilic aggregation during resin cleavage.

References

  • Jackson, R. F. W., et al. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents." The Journal of Organic Chemistry, 1998.[Link]

  • Uwabagira, N., & Sarojini, B. K. "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione." Molbank, 2019.[Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Validation of Peptides Containing Fmoc-2,3-dichloro-D-homophenylalanine

This guide provides an in-depth technical framework for the robust validation of synthetic peptides incorporating the non-canonical amino acid, Fmoc-2,3-dichloro-D-homophenylalanine. Designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the robust validation of synthetic peptides incorporating the non-canonical amino acid, Fmoc-2,3-dichloro-D-homophenylalanine. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind critical experimental choices. We will compare and contrast methodologies for both qualitative characterization and quantitative bioanalysis, ensuring the integrity and reliability of your data in accordance with stringent regulatory standards.

Introduction: The Challenge of Modified Peptides

Synthetic peptides are at the forefront of therapeutic innovation. The incorporation of unnatural amino acids, such as 2,3-dichloro-D-homophenylalanine, offers a powerful strategy to enhance peptide stability, modulate receptor affinity, and fine-tune pharmacological properties. However, these structural modifications introduce significant analytical challenges. The presence of halogen atoms, altered stereochemistry, and the potential for synthesis-related impurities demand highly specific and rigorously validated analytical methods.[1][2]

This guide focuses specifically on peptides containing 2,3-dichloro-D-homophenylalanine, a derivative of phenylalanine featuring two chlorine atoms on the phenyl ring. The validation process must not only confirm the peptide's sequence and purity but also provide a reliable quantitative method for pharmacokinetic (PK) and other studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[3][4] We will explore how to leverage its capabilities to overcome the unique analytical hurdles presented by this modified peptide.

Part 1: Foundational Analytical Principles

The Unique Signature of Dichloro-Homophenylalanine

The key to analyzing this modified peptide lies in understanding the physicochemical properties imparted by the dichloro-homophenylalanine residue.

  • Distinct Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a highly characteristic isotopic pattern for the molecular ion (M) and any fragment containing the dichlorinated residue. This pattern will show three primary peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. This signature is a powerful diagnostic tool for confirming the presence of the modification.[5]

  • Increased Hydrophobicity: The bulky, chlorinated aromatic side chain significantly increases the hydrophobicity of the peptide. This has a direct impact on chromatographic behavior, typically leading to stronger retention on reversed-phase (RP) columns. This property must be managed to achieve optimal separation from impurities and ensure good peak shape.

  • Fragmentation Behavior: In tandem mass spectrometry, the peptide backbone is fragmented to yield sequence-specific ions (primarily b- and y-ions).[6][7] The dichloro-homophenylalanine residue can influence fragmentation efficiency. While the primary fragmentation will still occur along the amide bonds, the stability of the residue and the presence of halogens may lead to unique neutral losses or altered fragment ion ratios compared to a standard phenylalanine-containing peptide.

Workflow for Peptide Validation

The overall workflow involves a multi-stage process, beginning with the confirmation of the synthesized product and culminating in a fully validated quantitative assay for biological matrices.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Qualitative Validation cluster_2 Phase 3: Quantitative Method Development & Validation SPPS Solid-Phase Peptide Synthesis (Incorporating Dichloro-hPhe) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification HRMS High-Resolution LC-MS (e.g., Q-TOF, Orbitrap) Purification->HRMS Characterize Product MSMS Tandem MS (MS/MS) Fragmentation Analysis HRMS->MSMS Impurity Impurity Profiling MSMS->Impurity QqQ_Dev QqQ Method Development (SRM/MRM Transition Selection) Impurity->QqQ_Dev Develop Quant Assay BMV Bioanalytical Method Validation (ICH M10 Guidelines) QqQ_Dev->BMV Sample_Analysis Study Sample Analysis (e.g., PK studies) BMV->Sample_Analysis

Caption: High-level workflow from synthesis to validated analysis.

Part 2: A Comparative Guide to Validation Methodologies

The validation strategy depends on the analytical goal. We compare two essential, yet distinct, approaches: High-Resolution Mass Spectrometry for qualitative identity and impurity analysis, and Triple Quadrupole Mass Spectrometry for quantitative bioanalysis.

FeatureQualitative Validation (HRMS - Q-TOF/Orbitrap) Quantitative Validation (QqQ - MRM/SRM)
Primary Goal Confirm peptide sequence, identify post-translational modifications, and profile process-related impurities (e.g., deletions, incomplete deprotection).[1][8]Accurately and precisely measure the concentration of the target peptide in a complex biological matrix (e.g., plasma, serum).[9][10]
Mass Analyzer High-resolution, accurate-mass analyzers (e.g., Time-of-Flight, Orbitrap).Tandem quadrupole analyzers optimized for ion transmission.
Mode of Operation Full Scan MS to determine accurate mass and isotopic pattern. Data-Dependent Acquisition (DDA) for MS/MS of abundant ions.Selected/Multiple Reaction Monitoring (SRM/MRM) for maximum sensitivity and specificity.
Key Output Accurate mass measurement (<5 ppm error), confirmation of elemental composition, and fragmentation spectra for sequence verification.Concentration data (e.g., ng/mL) with associated accuracy and precision metrics.
Strengths Excellent for discovery and characterization of unknowns. Provides high-confidence identification.Unmatched sensitivity (LLOQs often in the low ng/mL or pg/mL range), wide dynamic range, and high throughput.[4]
Limitations Generally lower sensitivity and narrower linear dynamic range compared to QqQ. Not ideal for routine, high-throughput quantification.Not suitable for identifying unknown impurities. Requires a purified reference standard for method development.

Part 3: Detailed Experimental Protocols

These protocols serve as a robust starting point. Instrument parameters must be optimized for your specific peptide and LC-MS/MS system.

Protocol 1: Sample Preparation (Synthetic Peptide Stock)

Causality: The goal is to create a clean, stable stock solution free of interfering salts or solvents from the synthesis process. Water with a small amount of organic solvent is typically used to ensure solubility.

  • Accurately weigh ~1 mg of the lyophilized peptide using a calibrated microbalance.

  • Dissolve the peptide in a solvent mixture appropriate for its hydrophobicity. A good starting point is Water:Acetonitrile (ACN) (1:1, v/v) with 0.1% formic acid (FA) to create a 1 mg/mL stock solution.

  • Vortex briefly and sonicate for 5 minutes to ensure complete dissolution.

  • Prepare serial dilutions from this stock solution for subsequent analyses using the initial mobile phase composition.

Protocol 2: Qualitative Analysis via HRMS

Causality: This method is designed to separate the target peptide from impurities while providing high-quality mass spectral data for confirmation. A shallow gradient is used to achieve good chromatographic resolution.

  • LC System: UPLC/UHPLC System

  • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 15-55% B over 20 minutes (adjust based on peptide retention)

  • Flow Rate: 0.3 mL/min

  • Column Temp: 50 °C

  • Injection Volume: 2 µL (of a ~10 µg/mL solution)

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 (Full Scan) Range: m/z 300–2000

  • MS/MS Mode: Data-Dependent Acquisition (DDA) on the top 3 most intense precursor ions.

  • Collision Energy: Use a collision energy ramp (e.g., 20-40 V) to ensure a good fragmentation pattern.

Protocol 3: Quantitative Bioanalytical Method Validation (ICH M10)

Causality: This protocol outlines the validation of an LC-MS/MS method for quantifying the peptide in human plasma, adhering to regulatory expectations.[11][12][13] The focus is on proving the method is reliable, reproducible, and fit-for-purpose.

G cluster_0 Core Validation Parameters cluster_1 Workflow Selectivity Selectivity & Specificity (6 unique matrix lots) Cal_Curve Calibration Curve (LLOQ, ULOQ, Linearity) Accuracy Accuracy & Precision (Intra- & Inter-day) Recovery Matrix Effect & Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Spike Spike Plasma with Calibrators & QCs Extraction Protein Precipitation or SPE Spike->Extraction Analysis LC-MS/MS Analysis (QqQ-MRM) Extraction->Analysis Quant Quantification & Data Review Analysis->Quant

Caption: Key parameters for bioanalytical method validation.

Step-by-Step Validation Procedure:

  • Selectivity: Analyze blank plasma samples from at least six different donors to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard (IS).[12]

  • Calibration Curve: Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking known concentrations of the peptide into blank plasma. The curve must bracket the expected concentration range. The simplest regression model that adequately describes the concentration-response relationship should be used (e.g., linear weighted 1/x²).

  • Accuracy and Precision: Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantitation), Low, Medium, and High. Analyze at least five replicates of each QC level on three separate days (inter-day) and within the same day (intra-day).

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect & Recovery: Evaluate the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the response of the analyte in post-extraction spiked plasma to the response in a clean solution. Recovery of the extraction procedure should also be assessed.

  • Stability: Assess the stability of the peptide in plasma under various conditions mimicking sample handling and storage:

    • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature).

    • Bench-Top Stability: (e.g., 4-24 hours at room temperature).

    • Long-Term Stability: (at -80°C for a duration covering the study period).

Part 4: Data Interpretation - A Case Study

Let's consider a hypothetical peptide, Ac-Arg-Gly-[D-hPhe(2,3-diCl)]-Ala-NH₂.

Qualitative Confirmation (HRMS)
  • MS1 Spectrum Analysis:

    • Precursor Ion: The primary goal is to find the multiply-charged precursor ions. For this peptide, we would expect to see [M+H]⁺ and [M+2H]²⁺ ions.

    • Isotopic Pattern: The key confirmatory feature is the dichloro isotopic pattern. We would look for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks with the characteristic ~9:6:1 ratio. An accurate mass measurement of the monoisotopic peak should be within 5 ppm of the theoretical mass.

  • MS/MS Spectrum Analysis:

    • Fragmentation: Collision-induced dissociation (CID) will generate b- and y-ions.

    • Sequence Confirmation: We would expect to see a series of y-ions (y₁, y₂, y₃) and b-ions (b₂, b₃, b₄).

    • Signature Fragment: The y₂ ion and the b₃ ion (and higher) will contain the dichloro-homophenylalanine residue and will therefore exhibit the 9:6:1 isotopic pattern, providing definitive evidence of its location in the sequence.

G cluster_0 cluster_1 cluster_2 p Ac-Arg -- Gly -- hPhe(diCl) -- Ala-NH₂ b2 b₂ b3 b₃ y1 y₁ y2 y₂ b_series Ac-Arg → Gly → hPhe(diCl) → Ala-NH₂ b_series->b2 b₂ b_series->b3 b₃ y_series Ac-Arg ← Gly ← hPhe(diCl) ← Ala-NH₂ y_series->y1 y₁ y_series->y2 y₂ note Note: b₃ and y₂ fragments will show the dichloro isotopic pattern.

Caption: Expected fragmentation of a peptide with the modified residue.

Quantitative Validation Data Summary

The following table represents a summary of acceptable results for an intra-day accuracy and precision batch.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.011.2
Low QC3.02.8996.38.5
Mid QC3031.5105.06.1
High QC8078.297.84.9

Conclusion

The successful validation of peptides containing Fmoc-2,3-dichloro-D-homophenylalanine is a multi-faceted process that relies on a deep understanding of both the peptide's chemistry and the analytical technique's capabilities. By leveraging the unique isotopic signature of the dichlorinated residue, analysts can achieve high-confidence qualitative identification using HRMS. For quantitative studies, a meticulously validated MRM method using a triple quadrupole mass spectrometer is essential for achieving the sensitivity and robustness required by regulatory agencies. The comparative approaches and detailed protocols provided in this guide offer a comprehensive framework for ensuring data integrity from discovery through to clinical development.

References

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

  • Suzuki, Y., & Masuda, Y. (n.d.). Efficient Preparative Purification Workflow of Synthetic Peptide Using Analytical/Preparative Switching LC-MS System. Shimadzu. [Link]

  • Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • Gevaert, B., et al. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Molecules, 19(9), 14749-14773. [Link]

  • Wang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry, 93(26), 9046–9067. [Link]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Pharmaceutical Review. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • NextSDS. (n.d.). Fmoc-2,3-Dichloro-D-Phenylalanine — Chemical Substance Information. [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Nielen, M. W. F., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Analytical and Bioanalytical Chemistry, 415, 2345–2357. [Link]

  • Resolve Mass Spectrometry. (2026, February 11). How to Identify Unknown Peptides by LC-MS Testing. YouTube. [Link]

  • Padrón, G., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 219-226. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Journal of Chromatography A, 1058(1-2), 1-15. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Bandeira, N., et al. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Journal of Proteome Research, 12(1), 133–140. [Link]

  • Rachoń, E., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Purity Analysis of Fmoc-2,3-dichloro-D-homophenylalanine

Introduction: The Imperative of Purity in Advanced Peptide Synthesis In the landscape of modern drug development and materials science, the use of unnatural amino acids is a cornerstone of innovation. Fmoc-2,3-dichloro-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Advanced Peptide Synthesis

In the landscape of modern drug development and materials science, the use of unnatural amino acids is a cornerstone of innovation. Fmoc-2,3-dichloro-D-homophenylalanine is one such building block, a derivative of phenylalanine designed for Solid-Phase Peptide Synthesis (SPPS). The incorporation of a dichlorinated aromatic ring and an extended alkyl chain can introduce unique properties into a peptide, such as enhanced proteolytic resistance, modified conformational constraints, and altered binding affinities.

However, the synthetic utility of this complex building block is directly contingent on its purity. Even minute impurities in the starting Fmoc-amino acid can have cascading effects during SPPS, leading to the generation of undesired peptide side-products that are often difficult and costly to remove.[1] These impurities can manifest as truncated or deleted peptide sequences, diastereomers with altered biological activity, or products with unpredictable immunogenicity.[2][3] Therefore, a robust, multi-faceted analytical approach to purity verification is not merely a quality control measure; it is fundamental to the success of the research and development process.

This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive purity assessment of Fmoc-2,3-dichloro-D-homophenylalanine. We will move beyond simple percentage values to explore the causality behind our analytical choices, presenting detailed protocols and comparative data to empower researchers to build a self-validating system for quality assurance. We will compare the analysis of our target compound with its non-halogenated counterpart, Fmoc-D-homophenylalanine , to highlight the unique challenges and analytical signatures introduced by the dichloro-substituents.

The Analytical Challenge: Identifying Potential Impurities

The synthesis of a complex molecule like Fmoc-2,3-dichloro-D-homophenylalanine can introduce a variety of process-related impurities. A comprehensive analytical strategy must be capable of detecting and, ideally, identifying these species. Common impurities include:

  • Enantiomeric Impurities: The presence of the corresponding L-enantiomer, which can arise from the starting materials or racemization during synthesis.[3] This leads to the formation of diastereomeric peptides that are challenging to purify.

  • Dipeptide Adducts (Fmoc-di-hPhe-OH): Formed when the Fmoc-activating reagent reacts with an already-protected amino acid molecule, leading to the insertion of an extra amino acid residue in the final peptide.[1][4]

  • β-Alanyl Impurities: These can result from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu) and lead to the insertion of a β-alanine residue.[1][5]

  • Incomplete Halogenation: Residual Fmoc-2-chloro-D-homophenylalanine or Fmoc-3-chloro-D-homophenylalanine from the synthesis of the dichlorinated phenyl ring.

  • Residual Starting Material: Unreacted D-homophenylalanine due to incomplete Fmoc protection.[4]

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene or N,N-Dimethylformamide (DMF), which can be difficult to remove completely.[6][7]

A Multi-Modal Spectroscopic Approach: The Synergy of Techniques

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by combining the quantitative strength of chromatography with the structural elucidation power of spectroscopy.[8]

G

Figure 1. High-level workflow for comprehensive purity analysis.
Comparison of Core Analytical Techniques
TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative PurityGold standard for accurate quantification of impurities; high sensitivity and reproducibility.[1]Provides limited structural information; co-eluting impurities may go undetected.
¹H NMR Structural VerificationProvides detailed structural information, confirms the presence of key functional groups, and can quantify proton-bearing impurities against a standard.Lower sensitivity than HPLC; complex spectra can make minor impurity detection difficult.
¹³C NMR Carbon Skeleton ConfirmationConfirms the carbon framework and can detect non-protonated impurities or those with overlapping ¹H signals.Inherently low sensitivity, requiring higher concentrations or longer acquisition times.
Mass Spectrometry (MS) Molecular Weight ConfirmationExtremely sensitive for confirming the molecular weight and identifying impurities with different masses; reveals isotopic patterns.[9]Generally not quantitative without extensive calibration; provides limited structural information on its own.

Experimental Protocols & Data Interpretation

The following protocols are designed as self-validating systems. The results from each technique should corroborate the others, building a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC-UV)
  • Causality: Reversed-phase HPLC is the method of choice due to the hydrophobic nature of the Fmoc and dichlorophenyl groups.[10] A C18 column provides excellent separation. We use a gradient elution to ensure that both the main compound and any potential impurities with different polarities are resolved. UV detection at 265 nm is optimal for the Fmoc group, which has a strong chromophore.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-22 min: 50% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the chemical purity by dividing the peak area of the main compound by the total area of all integrated peaks and multiplying by 100.[1]

CompoundRetention Time (min)Area %Identity
Fmoc-2,3-dichloro-D-homophenylalanine (High Purity Batch) 18.52 99.65% Product
16.210.18%Unknown Impurity 1
17.980.12%Unknown Impurity 2
Fmoc-D-homophenylalanine (Reference) 17.35 99.81% Product
15.880.19%Unknown Impurity

Data Interpretation: The dichlorinated analogue exhibits a longer retention time than the non-halogenated version due to increased hydrophobicity. The high purity batch shows excellent chemical purity (>99.5%), a common requirement for SPPS reagents.[4] The identity of the minor impurities cannot be determined by HPLC alone and requires further spectroscopic investigation.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
  • Causality: NMR provides unequivocal structural confirmation. For Fmoc-2,3-dichloro-D-homophenylalanine, ¹H NMR is critical for observing the protons of the Fmoc group, the amino acid backbone, and the complex splitting pattern of the ABC aromatic system of the dichlorophenyl ring. The presence of chlorine atoms significantly influences the chemical shifts of adjacent protons and carbons. ¹³C NMR confirms the full carbon skeleton.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard pulse program, 16 scans.

    • ¹³C NMR: Standard proton-decoupled pulse program, 1024 scans.

  • Data Analysis: Compare the observed chemical shifts to predicted values. Integrate all signals in the ¹H NMR spectrum. Any signals not corresponding to the product or the solvent are impurities. If an internal standard is used, quantitative analysis is possible.

Proton AssignmentFmoc-2,3-dichloro-D-homophenylalanineFmoc-D-homophenylalanineRationale for Difference
Aromatic (Fmoc) 7.90 (d), 7.72 (t), 7.42 (t), 7.33 (t)7.89 (d), 7.71 (t), 7.41 (t), 7.32 (t)Minimal change; distant from substitution.
Aromatic (Phenyl Ring) 7.55-7.40 (m, 3H)7.30-7.15 (m, 5H)Dichloro substitution creates a more complex, downfield-shifted multiplet for the remaining 3 protons.[11]
α-CH ~4.25 (m)~4.20 (m)Minor inductive effect from the dichlorophenyl group.
γ-CH₂ ~2.80 (t)~2.65 (t)Protons closer to the electron-withdrawing dichlorophenyl ring are shifted further downfield.

Data Interpretation: The NMR spectrum for a high-purity sample should show clean signals corresponding only to the target molecule. In a hypothetical analysis, small peaks at δ 2.31 and 7.17 might indicate residual toluene. The distinct differences in the phenyl ring signals provide a clear fingerprint to distinguish between the dichlorinated product and any non-halogenated or mono-halogenated impurities.

Mass Spectrometry (MS)
  • Causality: Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique perfect for confirming the molecular weight of thermally labile molecules like Fmoc-amino acids.[9] The most critical feature for this analysis is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 9:6:1, providing definitive evidence of the dichloro-substitution.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: ESI-Time of Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ ions. Examine the isotopic distribution pattern for the molecular ion cluster.

CompoundFormulaCalculated Mass (Monoisotopic)Observed [M+H]⁺Key Isotopic Pattern
Fmoc-2,3-dichloro-D-homophenylalanine C₂₅H₂₁³⁵Cl₂ NO₄469.080 470.087 Present (470:472:474)
Fmoc-D-homophenylalanine C₂₅H₂₃NO₄401.163 402.170 Absent

Data Interpretation: The observation of the correct monoisotopic mass and, crucially, the characteristic 9:6:1 isotopic cluster for a dichlorinated compound provides extremely high confidence in the product's identity. This technique is highly effective for detecting impurities related to incomplete halogenation (e.g., a monochlorinated species would show an M:M+2 ratio of 3:1) or impurities that differ in mass, such as a dipeptide adduct.

G

Figure 2. Decision logic for combining spectroscopic data to identify impurities.

Conclusion: An Integrated Strategy for Assured Quality

The purity assessment of a high-value, complex building block like Fmoc-2,3-dichloro-D-homophenylalanine cannot be reliant on a single analytical measurement. While HPLC-UV provides the benchmark for quantitative purity, it is the synergistic application of NMR and Mass Spectrometry that provides the necessary structural confirmation and impurity identification. This integrated approach ensures that researchers and drug developers can proceed with confidence, knowing that the integrity of their starting material will support the integrity of their final product. By understanding the "why" behind each technique and interpreting the data in concert, laboratories can establish a robust, self-validating system that underpins successful and reproducible science.

References

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. Available from: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). Available from: [Link]

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. Available from: [Link]

  • Iqbal, M. A., Ezzat, M. I., & Asghar, M. N. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(03), 456-463. Available from: [Link]

  • TutorChase. How can spectroscopy be used to assess purity?. Available from: [Link]

  • Rohman, A., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 53-60. Available from: [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of biomolecular techniques : JBT, 16(3), 233–241. Available from: [Link]

  • Agilent. Analysis of a Synthetic Peptide and Its Impurities. (2020). Available from: [Link]

  • Guarnaccia, C., Zanuttin, F., Sullini, G., & Polverino de Laureto, P. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of mass spectrometry : JMS, 48(11), 1211–1221. Available from: [Link]

  • Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • Dynamic Science. Using spectroscopy to determine purity. Available from: [Link]

  • AAPPTEC. Peptide Synthesis Resins. Available from: [Link]

  • Böttcher, C., Le-Vinh, B., & Schmid, A. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and bioanalytical chemistry, 406(23), 5647–5652. Available from: [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available from: [Link]

  • Triclinic Labs. Spectroscopic Chemical Identification and Analysis Services. Available from: [Link]

  • Glaser, R., et al. (2004). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(13), 4412-4419. Available from: [Link]

  • NextSDS. Fmoc-2,3-Dichloro-D-Phenylalanine — Chemical Substance Information. Available from: [Link]

  • Wolters, A. T., et al. (2019). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 24(16), 2962. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Available from: [Link]

  • D'Hondt, M., et al. (2014). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 20(S1). Available from: [Link]

  • Wroblewska, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3840. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. (2025). Available from: [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]

  • Contente, M. L., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 24(10), 2068–2076. Available from: [Link]

  • ChemWhat. fmoc-D-2,4-dichlorophenylalanine. Available from: [Link]

  • Scott, W. L., et al. (2009). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. Journal of Chemical Education, 86(4), 483. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-2,3-dichloro-D-homophenylalanine

Advanced Safety and Operational Guide: Handling Fmoc-2,3-dichloro-D-homophenylalanine in Peptide Synthesis Fmoc-2,3-dichloro-D-homophenylalanine (CAS: 1260616-08-7) is a highly specialized, non-natural halogenated amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Fmoc-2,3-dichloro-D-homophenylalanine in Peptide Synthesis

Fmoc-2,3-dichloro-D-homophenylalanine (CAS: 1260616-08-7) is a highly specialized, non-natural halogenated amino acid derivative. In modern drug discovery, incorporating halogenated phenylalanine analogs into solid-phase peptide synthesis (SPPS) is a proven strategy to modulate hydrophobicity, enhance metabolic stability, and direct peptide aggregation kinetics [1][2]. However, the same physicochemical properties that make this compound valuable—its high lipophilicity and bulky halogenated aromatic core—introduce specific occupational hazards.

As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step operational framework for the safe handling, coupling, and disposal of this reagent.

Part 1: Physicochemical Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), laboratory personnel must understand the causality behind the chemical's behavior. Fmoc-protected amino acids are typically manufactured as fine, electrostatically charged powders. When combined with the dichloro-substitution on the homophenylalanine ring, the molecule exhibits significant hydrophobicity. If this powder is dissolved in highly permeating SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), the risk of rapid dermal absorption and subsequent systemic toxicity increases exponentially [3].

Table 1: Quantitative Data and Safety Implications for Fmoc-2,3-dichloro-D-homophenylalanine

ParameterValueSafety & Logistical Implication
CAS Number 1260616-08-7Essential for tracking chemical inventory and waste manifests [1].
Molecular Formula C₂₅H₂₁Cl₂NO₄High carbon/halogen ratio dictates strict segregation into halogenated waste streams.
Molecular Weight 470.34 g/mol Bulky, lipophilic structure; easily absorbed systemically if dissolved in organic carriers.
Physical State Solid (Powder)High risk of aerosolization; primary exposure route is inhalation of static-charged dust.
Solubility DMF, NMP, EtOAcSolvents act as aggressive transdermal carriers, bypassing the skin's natural lipid barrier.

Part 2: The PPE Matrix and Causality

Standard laboratory attire is insufficient for handling halogenated Fmoc derivatives. A targeted PPE strategy must be employed to mitigate the specific risks of aerosolization and solvent-mediated dermal transport.

  • Respiratory Protection : N95 or P100 Particulate Respirator .

    • Causality: Fmoc-amino acid powders are highly prone to aerosolization due to static charge buildup during weighing. Inhalation of halogenated aromatic dust can cause severe respiratory sensitization and mucosal irritation [3].

  • Hand Protection : Double-Gloving (Nitrile, minimum 5 mil thickness) .

    • Causality: While the dry powder cannot easily penetrate intact skin, the operational reality of SPPS involves dissolving the powder in organic solvents (DMF, DCM, or EtOAc). These solvents act as aggressive carriers, pulling the lipophilic dichloro-homophenylalanine through standard latex or thin nitrile gloves. Double-gloving provides a critical fail-safe against micro-tears [4].

  • Eye/Face Protection : ANSI Z87.1 Compliant Chemical Splash Goggles .

    • Causality: Safety glasses with side shields do not protect against fine particulate dust or pressurized solvent splashes that can occur during automated synthesizer line purges.

  • Body Protection : Flame-Resistant (FR) Lab Coat and Full-Length Trousers .

    • Causality: SPPS utilizes highly flammable solvents and reactive coupling reagents (e.g., HBTU, HATU). An FR coat prevents catastrophic ignition in the event of a solvent spill.

Part 3: Step-by-Step Operational Protocol

Trustworthy science requires self-validating systems. Do not proceed to the next step unless the prior step's safety conditions are explicitly verified.

Phase 1: Preparation and Weighing

  • Verify Ventilation : Ensure the fume hood or powder weighing isolator has a verified face velocity of 80–100 feet per minute (fpm) before opening the reagent bottle.

  • Static Mitigation : Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. This prevents the fine powder from repelling and aerosolizing into the breathing zone.

  • Weighing : Transfer the required mass of Fmoc-2,3-dichloro-D-homophenylalanine directly into a pre-tared, sealable glass vial (e.g., a scintillation vial). Never weigh this compound on an open laboratory bench.

  • Seal and Transfer : Cap the vial tightly before removing it from the weighing enclosure to transport it to the synthesis station.

Phase 2: Dissolution and SPPS Coupling

  • Solvent Addition : Inside a certified fume hood, uncap the vial and add the primary solvent. While DMF is traditional, greener alternatives like Ethyl Acetate (EtOAc) are increasingly recommended for their lower toxicity profiles [5].

  • Activation : Add the coupling reagent (e.g., HBTU) and the base (e.g., DIPEA). Caution: DIPEA is highly volatile and corrosive; handle only with the sash lowered.

  • Integration : Transfer the activated amino acid solution into the automated peptide synthesizer cartridge or the manual SPPS fritted syringe.

SPPS_Safety_Workflow A 1. Hazard Assessment Fmoc-2,3-dichloro-D-homoPhe B 2. Don PPE (N95, Double Nitrile, Goggles) A->B C 3. Weighing & Transfer (Powder Isolator / Fume Hood) B->C D 4. Solvent Dissolution (DMF / EtOAc Carrier) C->D E 5. SPPS Coupling (Automated or Manual) D->E F 6. Waste Segregation (Halogenated Organics) E->F

Operational safety workflow for handling Fmoc-2,3-dichloro-D-homophenylalanine in SPPS.

Part 4: Disposal and Waste Management Plan

Because this compound contains two chlorine atoms per molecule, its disposal must strictly follow halogenated waste protocols to prevent environmental contamination and comply with regulatory standards.

  • Segregation : All liquid waste containing Fmoc-2,3-dichloro-D-homophenylalanine (including wash steps and unreacted material) MUST be deposited into a dedicated container labeled "Hazardous Waste: Halogenated Organics" . Do not mix with non-halogenated solvent waste, as this drastically increases disposal costs and risks exothermic cross-reactions.

  • TFA Cleavage Waste : Trifluoroacetic acid (TFA) used during the final cleavage step is highly corrosive. Before combining TFA waste with other organic streams, it must be carefully neutralized using a saturated sodium bicarbonate solution in a vented container (to allow CO₂ gas to escape) [4].

  • Solid Waste : Empty reagent bottles, contaminated gloves, and used SPPS fritted cartridges must be placed in a solid hazardous waste bin, clearly labeled for incineration. Do not dispose of these items in standard municipal trash.

References

  • Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation". ChemBioChem / ResearchGate. URL: [Link]

  • Bioduro-Sundia. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?". Bioduro Insights. URL:[Link]

  • ACS Publications. "Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories". Journal of Chemical Education. URL: [Link]

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